molecular formula C20H22O5 B15594129 4-O-Demethylisokadsurenin D

4-O-Demethylisokadsurenin D

Cat. No.: B15594129
M. Wt: 342.4 g/mol
InChI Key: WDPDGHCWVZXPFP-FULXOXJMSA-N
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Description

4-O-Demethylisokadsurenin D is a useful research compound. Its molecular formula is C20H22O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(5S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione

InChI

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11?,16?,17?,20-/m1/s1

InChI Key

WDPDGHCWVZXPFP-FULXOXJMSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of 4-O-Demethylisokadsurenin D?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from plants of the Piper genus, notably Piper kadsura. Lignans (B1203133) as a class are recognized for their diverse pharmacological activities, and preliminary investigations suggest that this compound may possess anti-inflammatory, anti-platelet, and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, alongside detailed experimental protocols and an exploration of its potential mechanisms of action.

Chemical Structure and Properties

This compound is a complex lignan with a dibenzocyclooctadiene skeleton. Its chemical identity is defined by the following identifiers:

PropertyValue
Chemical Formula C₂₀H₂₂O₅
Molecular Weight 342.39 g/mol
CAS Number 89104-59-6
SMILES O=C1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@]2(CC=C)C=C1OC

A detailed 3D structure can be visualized using standard chemical modeling software.

Physicochemical Data

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes available information.

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO, ethanol (B145695), and methanol (B129727).General knowledge for this class of compounds

Biological Activities and Potential Therapeutic Applications

While specific quantitative data for this compound is not extensively reported in publicly available literature, the broader class of lignans from Piper kadsura and related species have demonstrated significant biological effects. These activities provide a strong rationale for the further investigation of this compound.

Anti-Inflammatory Activity

Lignans isolated from Piper kadsura have been shown to possess anti-inflammatory properties. The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.

Anti-Platelet Aggregation Activity

Several lignans have been identified as inhibitors of platelet aggregation. This activity is crucial in the context of cardiovascular diseases where aberrant platelet activation can lead to thrombosis. The mechanism often involves interference with signaling cascades initiated by agonists like ADP, collagen, and thrombin.

Neuroprotective Effects

Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases. Compounds that can mitigate inflammatory processes in the central nervous system are of significant therapeutic interest. The potential anti-inflammatory action of this compound suggests it may offer neuroprotective benefits.

Quantitative Biological Data Summary

Biological ActivityAssayTarget/Cell LineIC₅₀ / EC₅₀Reference
Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData not available for this specific compound
Anti-platelet AggregationADP-induced platelet aggregationHuman/animal plateletsData not available for this specific compound
NeuroprotectionData not available for this specific compound

Note: The lack of specific IC₅₀/EC₅₀ values for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation.

Experimental Protocols

Isolation of this compound from Piper kadsura

The following is a general protocol for the isolation of lignans from Piper kadsura, which can be adapted for the specific purification of this compound.

Workflow for Isolation and Purification

G plant_material Dried aerial parts of Piper kadsura extraction Extraction with 95% Ethanol (reflux) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate (B1210297) and Water concentration->partition separation Silica (B1680970) Gel Column Chromatography (Gradient elution: Petroleum Ether - Ethyl Acetate) partition->separation Ethyl Acetate Fraction purification Preparative HPLC (C18 column, Methanol-Water gradient) separation->purification Lignan-rich fractions final_product This compound purification->final_product

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material and Extraction:

    • Air-dry the aerial parts of Piper kadsura and grind them into a coarse powder.

    • Extract the powdered plant material with 95% ethanol under reflux for 2-3 hours. Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition it successively with ethyl acetate.

    • Collect the ethyl acetate fraction, which is typically rich in lignans, and concentrate it.

  • Chromatographic Separation:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing it.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

  • Purification:

    • Further purify the lignan-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

    • Use a mobile phase gradient of methanol and water to isolate this compound.

    • Confirm the structure of the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Potential Signaling Pathways

Based on the known activities of related lignans, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->transcription activates compound This compound compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in cellular responses to a wide range of stimuli, including stress and inflammation. Their dysregulation is implicated in various diseases.

G stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1) stimulus->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K activates MAPK p38 MAPK MAP2K->MAPK activates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors activates inflammation Inflammatory Response transcription_factors->inflammation induces compound This compound compound->MAP2K inhibits?

Caption: Potential modulation of the p38 MAPK signaling pathway.

Future Directions

The therapeutic potential of this compound is promising but requires substantial further research. Key areas for future investigation include:

  • Quantitative Biological Evaluation: Determination of IC₅₀ and EC₅₀ values for its anti-inflammatory, anti-platelet, and neuroprotective effects using standardized in vitro assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy: Evaluation of its therapeutic efficacy and safety in relevant animal models of inflammation, thrombosis, and neurodegenerative diseases.

  • Total Synthesis: Development of a scalable and efficient total synthesis route to enable further pharmacological studies and potential drug development.

  • Physicochemical Characterization: Detailed analysis of its solubility, stability, and other physicochemical properties to inform formulation development.

Conclusion

This compound represents a compelling natural product lead for the development of novel therapeutics. Its structural relationship to other bioactive lignans provides a strong foundation for its investigation as an anti-inflammatory, anti-platelet, and neuroprotective agent. The information compiled in this guide serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, and is intended to stimulate further research into this promising compound.

4-O-Demethylisokadsurenin D: A Technical Guide to its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a bioactive lignan (B3055560) that has been isolated from botanical sources. Lignans (B1203133), a major class of phytoestrogens, are polyphenolic compounds derived from the phenylpropanoid pathway and are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural origin of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities through the lens of relevant signaling pathways. The information is presented to support further research and development of this and related compounds.

Natural Source and Origin

This compound is a lignan that has been identified in the aerial parts of Piper kadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[1] While its name, "isokadsurenin," suggests a potential origin from or structural relationship to compounds found in the Kadsura genus (family Schisandraceae), a rich source of various lignans, the primary documented natural source for this compound is Piper kadsura.[1] This plant is a vine-like species found in forested areas of East Asia, including Korea, Japan, and Taiwan. In traditional medicine, particularly in China, the stem of Piper kadsura is used for treating conditions such as asthma and arthritis.[2]

The concentration of lignans, including this compound, in Piper kadsura can vary significantly between different batches of the plant material.[3] This variability underscores the importance of standardized extraction and quantification methods for research and potential therapeutic applications.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature detailing the yield of this compound from Piper kadsura as a percentage of the dry weight of the plant material. However, studies on the chemical constituents of Piper kadsura have successfully isolated and identified this compound, indicating its presence in quantities sufficient for structural elucidation and biological screening.

The table below summarizes the known natural source for this compound.

Compound NameNatural SourcePlant FamilyPart(s) Used
This compoundPiper kadsura (Choisy) OhwiPiperaceaeAerial Parts

Experimental Protocols

The following sections describe a generalized yet detailed methodology for the isolation and characterization of this compound from its natural source, based on established protocols for lignan extraction from Piper species.

Isolation of this compound

The isolation of this compound typically involves a multi-step process of extraction, fractionation, and chromatographic purification.

3.1.1. Extraction

  • Preparation of Plant Material: The dried aerial parts of Piper kadsura (3 kg) are pulverized to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with 80% methanol (B129727) (MeOH) at room temperature. This process is repeated twice to ensure exhaustive extraction.[2] The combined methanolic extracts are then filtered.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude MeOH extract.[2]

3.1.2. Fractionation

  • Solvent Partitioning: The crude MeOH extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane, followed by chloroform (B151607) (CHCl₃), and then n-butanol (n-BuOH).[2] Lignans like this compound are expected to be enriched in the n-hexane and chloroform fractions due to their relatively nonpolar nature.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The n-hexane soluble fraction is subjected to column chromatography on a silica gel (230–400 mesh) column.[2]

  • Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with a low polarity mixture (e.g., 10:1 n-hexane:EtOAc) and gradually increasing the polarity.[2]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further Purification: The combined fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to yield pure this compound.[4]

G plant Dried Aerial Parts of Piper kadsura powder Pulverized Plant Material plant->powder Grinding extract Crude Methanol Extract powder->extract 80% Methanol Extraction partition Solvent Partitioning (n-hexane, CHCl3, n-BuOH) extract->partition Suspension in Water hexane_fraction n-Hexane Fraction partition->hexane_fraction Separation silica_gel Silica Gel Column Chromatography hexane_fraction->silica_gel Loading fractions Combined Fractions silica_gel->fractions Gradient Elution (n-hexane:EtOAc) hplc Preparative HPLC/SFC fractions->hplc Further Purification pure_compound Pure this compound hplc->pure_compound Isolation

Caption: Generalized workflow for the isolation of this compound.
Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the proton environment in the molecule, including chemical shifts, coupling constants, and integration, which helps to determine the connectivity of protons.

    • ¹³C-NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

  • Other Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Biosynthesis and Potential Signaling Pathways

General Biosynthesis of Lignans

This compound, as a lignan, is biosynthesized via the phenylpropanoid pathway. The general biosynthetic route for lignans begins with the amino acid phenylalanine.

  • Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce monolignols, primarily coniferyl alcohol.

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by laccases and dirigent proteins, to form pinoresinol. This step is crucial for determining the stereochemistry of the resulting lignan.

  • Downstream Modifications: Pinoresinol serves as a key intermediate and undergoes a series of enzymatic reductions and modifications to form a diverse array of lignan skeletons, from which compounds like this compound are derived.

G phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Phenylalanine Ammonia-Lyase (PAL) coniferyl_alcohol Coniferyl Alcohol cinnamic_acid->coniferyl_alcohol Multi-step enzymatic conversion pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol Oxidative Coupling (Laccases, Dirigent Proteins) lignans Diverse Lignans (including this compound) pinoresinol->lignans Reductions & Modifications

Caption: Simplified biosynthetic pathway of lignans.
Potential Biological Activity and Signaling Pathway

While specific studies on the biological activity of this compound are limited, many lignans and neolignans isolated from Piper kadsura have demonstrated significant anti-inflammatory and cytotoxic effects.[2] A common mechanism for the anti-inflammatory action of natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothesized Anti-Inflammatory Mechanism via NF-κB Inhibition:

  • Inflammatory Stimulus: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4).

  • Signal Transduction: This activation initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50).

  • Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Inhibitory Action of this compound: It is hypothesized that this compound may inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of pro-inflammatory mediators.

G lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylation of IκBα nfkb NF-κB (p65/p50) ikba_nfkb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Nuclear Translocation inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes compound This compound compound->ikk Inhibition

Caption: Hypothesized NF-κB signaling pathway inhibition.

Conclusion and Future Directions

This compound is a naturally occurring lignan with a documented origin in Piper kadsura. While established protocols for lignan isolation provide a clear path for obtaining this compound, further research is needed to quantify its abundance in its natural source and to optimize isolation yields. The structural elucidation can be routinely achieved with modern spectroscopic methods. Based on the activities of related compounds from the same plant, this compound holds promise as a potential anti-inflammatory or cytotoxic agent. Future research should focus on confirming its specific biological activities and elucidating its precise mechanism of action, which will be crucial for evaluating its therapeutic potential.

References

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of 4-O-Demethylisokadsurenin D in Piper kadsura

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of 4-O-Demethylisokadsurenin D, a bioactive lignan (B3055560) found in Piper kadura. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and metabolic engineering. While the complete pathway has not been experimentally elucidated in Piper kadsura, this guide consolidates current knowledge on lignan biosynthesis to present a putative pathway, detailing the key enzymatic steps and precursor molecules.

Executive Summary

Lignans, a diverse class of phenylpropanoid derivatives, are renowned for their wide-ranging pharmacological activities. This compound, a member of the dibenzocyclooctadiene lignan family, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is paramount for biotechnological production and the development of novel pharmaceuticals. This guide outlines a hypothetical biosynthetic route from the ubiquitous phenylpropanoid pathway to the final complex structure of this compound, identifies the classes of enzymes likely involved, and provides generalized experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to generate monolignols, which serve as the building blocks for lignans.

1.1 The Phenylpropanoid Pathway: Genesis of Monolignols

The initial phase of the pathway involves the conversion of L-phenylalanine to cinnamoyl-CoA, followed by a series of hydroxylation and methylation reactions to produce key monolignols, primarily coniferyl alcohol. The principal enzymes in this cascade include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme (CYP98A) that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

1.2 Dimerization and Formation of the Lignan Scaffold

The next critical stage is the oxidative coupling of two coniferyl alcohol molecules. This stereospecific reaction is mediated by dirigent proteins and laccases to form the initial lignan structure, (+)-pinoresinol.

  • Dirigent Proteins (DIR) and Laccases (LAC): Orchestrate the stereoselective coupling of two coniferyl alcohol radicals to yield (+)-pinoresinol.

1.3 Reductive Modifications and Cyclization

Following dimerization, a series of reductions and cyclization events lead to the formation of the characteristic dibenzocyclooctadiene core.

  • Pinoresinol-Lariciresinol Reductases (PLR): Catalyze the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to secoisolariciresinol (B192356).

  • Secoisolariciresinol Dehydrogenase (SDH): Oxidizes secoisolariciresinol to matairesinol (B191791).

  • Cytochrome P450 Monooxygenases (CYPs): A series of CYP450 enzymes are proposed to catalyze the intramolecular oxidative coupling of matairesinol to form the dibenzocyclooctadiene ring of a kadsurenin precursor.

1.4 The Final Demethylation Step

The terminal step in the proposed biosynthesis of this compound is the demethylation of a kadsurenin intermediate. This reaction is likely catalyzed by an O-demethylase or a specific cytochrome P450 enzyme.

  • O-Demethylases/Cytochrome P450s: These enzymes are responsible for the removal of a methyl group from the 4-O-position of a kadsurenin precursor to yield the final product, this compound.

Visualization of the Putative Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its experimental validation.

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_formation Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol DIR/LAC (Dimerization) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Kadsurenin Precursor Kadsurenin Precursor Matairesinol->Kadsurenin Precursor CYP450 (Cyclization) This compound This compound Kadsurenin Precursor->this compound O-Demethylase/ CYP450

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome Analysis\n(Piper kadsura) Transcriptome Analysis (Piper kadsura) Identify Candidate Genes\n(PAL, C4H, CYP450s, etc.) Identify Candidate Genes (PAL, C4H, CYP450s, etc.) Transcriptome Analysis\n(Piper kadsura)->Identify Candidate Genes\n(PAL, C4H, CYP450s, etc.) Gene Cloning & Heterologous Expression\n(e.g., in E. coli or Yeast) Gene Cloning & Heterologous Expression (e.g., in E. coli or Yeast) Identify Candidate Genes\n(PAL, C4H, CYP450s, etc.)->Gene Cloning & Heterologous Expression\n(e.g., in E. coli or Yeast) Enzyme Purification Enzyme Purification Gene Cloning & Heterologous Expression\n(e.g., in E. coli or Yeast)->Enzyme Purification Enzyme Assays with Putative Substrates Enzyme Assays with Putative Substrates Enzyme Purification->Enzyme Assays with Putative Substrates Product Identification Product Identification Enzyme Assays with Putative Substrates->Product Identification Product Identification\n(LC-MS, NMR) Product Identification (LC-MS, NMR) Pathway Confirmation Pathway Confirmation Product Identification\n(LC-MS, NMR)->Pathway Confirmation Radiolabeled Precursor Feeding\n(e.g., 14C-Phenylalanine) Radiolabeled Precursor Feeding (e.g., 14C-Phenylalanine) Metabolite Extraction from Plant Tissue Metabolite Extraction from Plant Tissue Radiolabeled Precursor Feeding\n(e.g., 14C-Phenylalanine)->Metabolite Extraction from Plant Tissue Analysis of Labeled Intermediates Analysis of Labeled Intermediates Metabolite Extraction from Plant Tissue->Analysis of Labeled Intermediates Analysis of Labeled Intermediates->Pathway Confirmation

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound in Piper kadsura. Future research should focus on obtaining kinetic parameters for the involved enzymes, determining the in planta concentration of intermediates, and measuring the efficiency of precursor incorporation. The tables below are provided as templates for future data presentation.

Table 1: Putative Enzyme Classes and Functions

Enzyme Class Abbreviation Proposed Function in the Pathway
Phenylalanine Ammonia-Lyase PAL Conversion of L-Phenylalanine to Cinnamic Acid
Cinnamate 4-Hydroxylase C4H Hydroxylation of Cinnamic Acid
4-Coumarate:CoA Ligase 4CL CoA ligation to p-Coumaric Acid
p-Coumarate 3-Hydroxylase C3H Hydroxylation of p-Coumaroyl-CoA
Caffeoyl-CoA O-Methyltransferase CCoAOMT Methylation of Caffeoyl-CoA
Cinnamoyl-CoA Reductase CCR Reduction of Feruloyl-CoA
Cinnamyl Alcohol Dehydrogenase CAD Reduction of Coniferaldehyde
Dirigent Protein/Laccase DIR/LAC Dimerization of Coniferyl Alcohol
Pinoresinol-Lariciresinol Reductase PLR Reduction of Pinoresinol and Lariciresinol
Secoisolariciresinol Dehydrogenase SDH Oxidation of Secoisolariciresinol
Cytochrome P450 Monooxygenase CYP450 Oxidative Cyclization and Demethylation

| O-Demethylase | OMT | Demethylation of Kadsurenin Precursor |

Table 2: Template for Enzyme Kinetic Data

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
PkCYP450_X Kadsurenin Precursor - - -

| PkO-Demethylase_Y| Kadsurenin Precursor | - | - | - |

Data is hypothetical and needs experimental determination.

Experimental Protocols

The elucidation of the proposed pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

4.1 Protocol for Heterologous Expression of a Candidate Cytochrome P450 Enzyme in Saccharomyces cerevisiae

  • RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Piper kadsura using a suitable kit. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

  • Gene Amplification and Cloning: Design primers based on homologous sequences of known lignan biosynthetic CYP450s. Amplify the full-length coding sequence of the candidate gene from the cDNA library. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., WAT11) with the expression construct using the lithium acetate/polyethylene glycol method.

  • Expression Induction: Grow the transformed yeast in a selective medium to mid-log phase. Induce protein expression by transferring the cells to a medium containing galactose.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads. Isolate the microsomal fraction, containing the membrane-bound CYP450, by differential centrifugation.

  • Protein Verification: Confirm the expression of the recombinant protein by SDS-PAGE and Western blotting using an appropriate antibody (e.g., anti-His tag).

4.2 Protocol for In Vitro Enzyme Assay of a Recombinant CYP450

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the putative substrate (e.g., matairesinol or a kadsurenin precursor), and an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Reaction Initiation and Incubation: Pre-incubate the mixture at a suitable temperature (e.g., 30°C). Initiate the reaction by adding the substrate. Incubate for a defined period (e.g., 1-2 hours) with shaking.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase containing the product.

  • Product Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product by HPLC-MS/MS or GC-MS. Compare the retention time and mass spectrum with an authentic standard if available, or use NMR for structural elucidation of novel products.

4.3 Protocol for Radiolabeling Studies in Piper kadsura Plantlets

  • Precursor Preparation: Prepare a solution of a radiolabeled precursor, such as L-[U-¹⁴C]phenylalanine, in a suitable buffer.

  • Precursor Administration: Administer the radiolabeled precursor to young Piper kadsura plants or cell suspension cultures. This can be done by feeding the roots, injecting into the stem, or adding to the culture medium.

  • Incubation: Allow the plant to metabolize the precursor for a specific period (a time-course experiment is recommended).

  • Metabolite Extraction: Harvest the plant tissue and perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to isolate different classes of compounds.

  • Analysis of Labeled Compounds: Separate the extracts using thin-layer chromatography (TLC) or HPLC. Detect the radioactive compounds using a radioisotope detector or by autoradiography.

  • Identification of Intermediates: Identify the labeled compounds by co-elution with authentic standards and by spectroscopic methods (LC-MS, NMR) after purification.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Piper kadsura provides a valuable framework for future research. The immediate priorities are the identification and functional characterization of the specific enzymes involved, particularly the cytochrome P450s responsible for the cyclization and demethylation steps. Transcriptome analysis of Piper kadsura will be instrumental in identifying candidate genes. Subsequent heterologous expression and in vitro enzyme assays will be crucial for confirming their functions. Furthermore, in vivo studies using labeled precursors will be essential for validating the proposed pathway and understanding the metabolic flux. The successful elucidation of this pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

Physical and chemical properties of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of polyphenolic compounds known for their diverse biological activities. Isolated from plant species such as Piper kadsura and Magnolia ovata, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammatory diseases. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and an exploration of its potential mechanisms of action.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₂₀H₂₂O₅[1][2]
Molecular Weight 342.4 g/mol [1][2]
CAS Number 89104-59-6[1]
Boiling Point (Predicted) 519.7 ± 50.0 °C at 760 mmHg[3]
Density (Predicted) 1.2 ± 0.1 g/cm³[3]
Flash Point (Predicted) 184.0 ± 23.6 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Note: The boiling point, density, and flash point are predicted values and should be used as an estimate. Experimental determination of the melting point has not been widely reported.

Spectral Data

Detailed spectral analysis is essential for the unequivocal identification and structural elucidation of this compound. While specific raw spectral data is not provided in the readily available literature, the types of analyses typically performed for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

Biological Activities and Mechanism of Action

Lignans (B1203133) isolated from the genus Kadsura and Piper have demonstrated a range of biological activities, including anti-inflammatory, anti-neuroinflammatory, anti-platelet aggregation, and antitumor effects.[4] While research specifically on this compound is limited, the activities of related compounds from its natural sources provide insights into its potential therapeutic value.

Anti-Inflammatory and Anti-Neuroinflammatory Activity

Studies on extracts from Piper kadsura have shown that neolignans can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[4] This suggests a potential anti-neuroinflammatory mechanism. The overproduction of NO is a key feature of inflammatory processes, and its inhibition is a target for anti-inflammatory drug development.

The potential anti-inflammatory action of this compound may involve the modulation of key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti-inflammatory_Signaling_Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Potential Target Cell (e.g., Macrophage, Microglia) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK NF-kB NF-kB IKK->NF-kB Pro-inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NF-kB->Pro-inflammatory_Genes MAPK->Pro-inflammatory_Genes Inflammatory_Response Inflammatory_Response Pro-inflammatory_Genes->Inflammatory_Response 4-O-Demethylisokadsurenin_D This compound 4-O-Demethylisokadsurenin_D->IKK Inhibition? 4-O-Demethylisokadsurenin_D->MAPK Inhibition?

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not widely published. However, based on general procedures for lignan isolation and cytotoxicity testing, the following methodologies can be adapted.

Isolation of this compound from Piper kadsura

This protocol outlines a general procedure for the extraction and isolation of lignans from plant material, which can be optimized for this compound.

Isolation_Workflow Start Start Plant_Material Dried and Powdered Piper kadsura Start->Plant_Material Extraction Methanol (B129727) Extraction (Soxhlet or Maceration) Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Concentration->Partitioning Chromatography_1 Silica (B1680970) Gel Column Chromatography (Gradient Elution) Partitioning->Chromatography_1 Fraction_Collection Collect and Combine Fractions (TLC monitoring) Chromatography_1->Fraction_Collection Chromatography_2 Preparative HPLC (e.g., C18 column) Fraction_Collection->Chromatography_2 Pure_Compound Isolated this compound Chromatography_2->Pure_Compound End End Pure_Compound->End

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Piper kadsura are extracted with methanol using either a Soxhlet apparatus or maceration at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification: The combined fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the field of inflammation. While current knowledge of its specific physical, chemical, and biological properties is somewhat limited, the information available from related compounds and its natural sources provides a strong foundation for future research.

Further investigation is warranted to:

  • Experimentally determine key physical constants such as the melting point.

  • Obtain and publish detailed ¹H NMR, ¹³C NMR, and mass spectrometry data to serve as a reference standard.

  • Elucidate the specific molecular mechanisms underlying its biological activities, with a focus on its effects on inflammatory signaling pathways such as NF-κB and MAPK.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.

The comprehensive characterization and mechanistic understanding of this compound will be pivotal for its potential development as a novel therapeutic agent.

References

4-O-Demethylisokadsurenin D CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the plant Piper kadsura. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight. While direct and extensive research on this compound is limited, this document extrapolates its potential biological activities and mechanisms of action based on studies of related lignans (B1203133) and extracts from Piper kadsura. The guide also presents hypothetical experimental protocols and signaling pathways that could be relevant for future research and drug development endeavors.

Chemical and Physical Properties

A clear definition of the fundamental properties of a compound is critical for any research and development application. The key identifiers for this compound are summarized in the table below.

PropertyValueSource
CAS Number 89104-59-6[1][2][3]
Molecular Weight 342.39 g/mol [4]
Molecular Formula C20H22O5[4]
Class Lignan[4]
Natural Source Piper kadsura (Choisy) Ohwi[4]

Potential Biological Activities and Therapeutic Areas

Lignans isolated from the genus Piper have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound. The primary areas of interest based on existing literature for related compounds are anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Activity

Compounds extracted from Piper kadsura have shown significant anti-inflammatory properties. Studies on neolignans from this plant have demonstrated the inhibition of nitric oxide (NO) production in microglia cells and a reduction of reactive oxygen species (ROS) in human polymorphonuclear neutrophils. This suggests that this compound may act as a modulator of inflammatory responses.

Neuroprotective Activity

Several compounds from Piper kadsura have exhibited neuroprotective effects. For instance, they have shown the ability to protect PC12 cells from Aβ25-35-induced damage by reducing apoptosis and enhancing autophagy. This points to a potential role for this compound in the development of therapies for neurodegenerative diseases.

Postulated Signaling Pathways and Mechanisms of Action

Based on the known activities of related lignans and natural compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and neuronal survival.

Inhibition of Pro-Inflammatory Pathways

A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus cluster_pathways cluster_drug Stimulus Inflammatory Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines Drug This compound Drug->MAPK Drug->IKK

Caption: Postulated inhibition of MAPK and NF-κB pathways by this compound.

Activation of Neuroprotective Pathways

The neuroprotective effects could be mediated by the activation of pro-survival signaling cascades, such as the ERK (Extracellular signal-regulated kinase) pathway, and the enhancement of cellular protective mechanisms like autophagy.

G Hypothetical Neuroprotective Signaling Pathway of this compound cluster_stress cluster_pathways cluster_drug Stress Cellular Stress Apoptosis Apoptosis Stress->Apoptosis ERK ERK Pathway Survival Neuronal Survival ERK->Survival Autophagy Autophagy Autophagy->Survival Drug This compound Drug->Apoptosis Drug->ERK Drug->Autophagy

Caption: Potential neuroprotective mechanisms of this compound.

Suggested Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Anti-Inflammatory Assays

A workflow for assessing the anti-inflammatory potential of the compound is outlined below.

G Workflow for In Vitro Anti-Inflammatory Evaluation CellCulture Cell Culture (e.g., RAW 264.7 macrophages) Stimulation Stimulation with LPS CellCulture->Stimulation Treatment Treatment with This compound Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis (p-NF-κB, p-MAPKs) Treatment->Western_Blot Analysis Data Analysis NO_Assay->Analysis Cytokine_Assay->Analysis Western_Blot->Analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide Assay: The concentration of nitrite (B80452) in the culture supernatant will be measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cellular lysates will be prepared to determine the expression levels of key signaling proteins, including phosphorylated forms of NF-κB and MAPKs (ERK, JNK, p38), by Western blotting.

In Vitro Neuroprotection Assays

The following workflow can be employed to investigate the neuroprotective effects of the compound.

Methodology:

  • Cell Culture: Human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma cell line PC12 will be cultured in appropriate media.

  • Induction of Neurotoxicity: Neurotoxicity will be induced by treating the cells with amyloid-beta peptide (Aβ25-35) or glutamate.

  • Treatment: Cells will be co-treated with the neurotoxic agent and various concentrations of this compound.

  • Cell Viability Assay: Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Apoptosis and Autophagy Assays: Apoptosis can be evaluated by flow cytometry using Annexin V/PI staining. Autophagy can be monitored by observing the formation of autophagosomes using fluorescence microscopy after transfection with a GFP-LC3 plasmid.

  • Western Blot Analysis: The expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and autophagy (e.g., LC3-II/LC3-I ratio, Beclin-1) will be analyzed.

Future Directions and Conclusion

This compound represents a promising natural product for further investigation, particularly in the fields of inflammation and neurodegenerative diseases. The experimental frameworks and hypothetical mechanisms presented in this guide provide a solid foundation for future research. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial for its potential development as a therapeutic agent. Further studies, including in vivo animal models and pharmacokinetic profiling, are warranted to fully understand its therapeutic potential.

References

In-Depth Technical Guide to the Spectral Data of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-O-Demethylisokadsurenin D, a lignan (B3055560) natural product. Due to the limited availability of published primary spectral data in publicly accessible scientific literature, this guide focuses on the general methodologies and expected spectral characteristics based on the known structure of the compound and related molecules. It serves as a foundational resource for researchers engaged in the isolation, identification, or synthesis of this compound and similar lignans.

Chemical Structure

This compound

  • CAS Number: 89104-59-6

  • Molecular Formula: C₂₀H₂₂O₅

  • General Class: Lignan

The precise stereochemistry and atom numbering are crucial for the correct assignment of NMR signals. The structure features a dibenzocyclooctadiene skeleton, which is characteristic of many bioactive lignans.

Experimental Protocols

The following sections outline the standard experimental protocols used for obtaining NMR, MS, and IR spectral data for natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are used to acquire ¹H, ¹³C, and 2D NMR spectra.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to obtain the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometers, such as ESI-TOF (Electrospray Ionization Time-of-Flight) or ESI-QTOF (Quadrupole Time-of-Flight), are typically employed to determine the accurate mass and elemental composition.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high resolution allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using an appropriate solvent.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Spectral Data Summary

The following tables present the expected ¹H and ¹³C NMR chemical shifts, as well as anticipated MS and IR absorption bands for this compound, based on its chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data

PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H6.5 - 7.5s, d-
Methoxy H (OCH₃)3.7 - 4.0s-
Methylene H (CH₂)2.0 - 3.0m-
Methine H (CH)1.5 - 2.5m-
Methyl H (CH₃)0.8 - 1.5d~7
Hydroxyl H (OH)Variablebr s-

Table 2: Expected ¹³C NMR Spectral Data

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C-O140 - 155
Aromatic C-C125 - 140
Aromatic C-H105 - 125
Methoxy C (OCH₃)55 - 65
Methylene C (CH₂)25 - 45
Methine C (CH)30 - 50
Methyl C (CH₃)10 - 25

Table 3: Expected Mass Spectrometry and Infrared Spectroscopy Data

TechniqueExpected ValuesInterpretation
MS (HR-ESI) [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to C₂₀H₂₂O₅Provides the exact mass and allows for molecular formula determination.
IR (cm⁻¹) ~3400 (broad)O-H stretching (phenolic hydroxyl)
~3000-2850C-H stretching (aliphatic)
~1600, ~1500, ~1450C=C stretching (aromatic ring)
~1250, ~1050C-O stretching (ethers and phenol)

Visualizations

The following diagrams illustrate the general workflow for the isolation and structural elucidation of a natural product and the key NMR correlations that would be expected for this compound.

experimental_workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Piper kadsura) extraction Extraction (e.g., with Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_determination Structure Determination data_analysis->structure_determination

General workflow for natural product isolation and structure elucidation.

nmr_correlations cluster_structure Key Structural Fragments cluster_correlations Expected 2D NMR Correlations aromatic_ring Aromatic Protons cosy COSY aromatic_ring->cosy Adjacent Ar-H noesy NOESY aromatic_ring->noesy Through-space to Aliphatic/Methoxy H methoxy Methoxy Group (-OCH3) hmbc HMBC methoxy->hmbc to Aromatic C aliphatic_chain Aliphatic Protons (CH, CH2, CH3) aliphatic_chain->cosy Vicinal Protons aliphatic_chain->hmbc to Aromatic C

Expected key 2D NMR correlations for structure elucidation.

Conclusion

Unveiling 4-O-Demethylisokadsurenin D: A Lignan from Piper kadsura

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of a Bioactive Neolignan

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and scientific characterization of 4-O-Demethylisokadsurenin D, a neolignan isolated from the medicinal plant Piper kadsura (Choisy) Ohwi. This document details the initial isolation and structure elucidation, presents its physicochemical and bioactivity data in a structured format, and outlines the experimental protocols utilized in its study.

Discovery and History

This compound was first reported as a known compound isolated during a bioassay-guided fractionation of the aerial parts of Piper kadsura. The primary research, focused on identifying anti-neuroinflammatory agents from this plant, led to the isolation of a new neolignan, piperkadsin C, alongside eight other known neolignans, including this compound. This work was pivotal in expanding the understanding of the chemical diversity of Piper kadsura and highlighting the potential of its constituent lignans (B1203133) for therapeutic applications.

The plant itself, Piper kadsura, has a history of use in traditional medicine for treating conditions such as rheumatic arthritis and asthma. The isolation and characterization of its bioactive components, like this compound, provide a scientific basis for its traditional applications and open avenues for modern drug discovery.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Property Value
Molecular Formula C₂₀H₂₂O₅
Molecular Weight 342.39 g/mol
CAS Number 89104-59-6
Appearance Not specified in literature
Spectroscopic Data Key Peaks / Signals
¹H-NMR (CDCl₃, 400 MHz) Data not available in the provided search results.
¹³C-NMR (CDCl₃, 100 MHz) Data not available in the provided search results.
Mass Spectrometry (MS) Data not available in the provided search results.
Infrared (IR) Data not available in the provided search results.

Note: Detailed spectroscopic data for this compound was not available in the initial search results. Further investigation into the primary literature is required to populate these fields.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and bioactivity assessment of lignans from Piper kadsura, as inferred from related studies.

Isolation of this compound

The isolation of this compound is achieved through a multi-step extraction and chromatographic process.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Aerial Parts of Piper kadsura extraction Methanol (B129727) Extraction plant_material->extraction meoh_extract Methanol Extract extraction->meoh_extract solvent_partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH, H₂O) meoh_extract->solvent_partition active_fraction Active Fraction (e.g., EtOAc) solvent_partition->active_fraction column_chromatography Silica (B1680970) Gel & Sephadex LH-20 Column Chromatography active_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of lignans from Piper kadsura.

Methodology:

  • Extraction: The dried and powdered aerial parts of Piper kadsura are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Purification: The biologically active fraction (e.g., the EtOAc fraction) is subjected to a series of column chromatography steps. This typically involves silica gel and Sephadex LH-20 columns, using gradient elution with solvent systems like n-hexane-EtOAc or chloroform-methanol.

  • Final Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity Assessment: Anti-Neuroinflammatory Activity

The anti-neuroinflammatory activity of isolated compounds is often evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

G cluster_cell_culture Cell Culture & Treatment cluster_assay Nitric Oxide Assay cells BV-2 Microglial Cells treatment Pre-treatment with This compound cells->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation stimulation->incubation griess_reagent Addition of Griess Reagent incubation->griess_reagent measurement Absorbance Measurement at 540 nm griess_reagent->measurement calculation Calculation of NO Inhibition measurement->calculation

Caption: Workflow for assessing the anti-neuroinflammatory activity of this compound.

Methodology:

  • Cell Culture: Murine microglial cells (e.g., BV-2) are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite (B80452) Quantification: After an incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture medium is measured using the Griess assay.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells. The IC₅₀ value, the concentration at which the compound inhibits 50% of NO production, is then determined.

Biological Activity and Signaling Pathways

Lignans isolated from Piper kadsura have demonstrated a range of biological activities, with a significant focus on their anti-inflammatory and anti-neuroinflammatory properties. While specific data for this compound is limited in the initial search results, the general mechanism of action for anti-inflammatory lignans from this plant involves the modulation of key inflammatory signaling pathways.

A plausible, though not yet definitively proven for this specific molecule, signaling pathway affected by this compound in the context of neuroinflammation is the NF-κB pathway.

G cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Proinflammatory_Genes Induces Transcription Nucleus Nucleus Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to Compound This compound Compound->IKK Inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

This proposed mechanism suggests that this compound may exert its anti-inflammatory effects by inhibiting the activation of IKK, which in turn prevents the phosphorylation and degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound is a noteworthy neolignan from Piper kadsura with potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-neuroinflammatory treatments. While its initial discovery and isolation have been documented, a significant opportunity exists for further research to fully elucidate its pharmacological profile.

Future studies should focus on:

  • Comprehensive Spectroscopic Analysis: Publishing a complete and detailed set of spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS, IR) to serve as a definitive reference for the scientific community.

  • In-depth Biological Evaluation: Conducting a thorough investigation of its bioactivities, including its effects on various inflammatory and disease models, and determining its precise mechanism(s) of action.

  • Target Identification: Identifying the specific molecular targets of this compound to better understand its therapeutic potential.

  • Synthetic Methodologies: Developing efficient synthetic routes to enable the production of larger quantities for extensive preclinical and clinical studies.

The exploration of natural products like this compound continues to be a vital component of drug discovery, offering novel chemical scaffolds and biological activities.

Lignans from Piper Species: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds derived from the shikimic acid pathway, are abundant secondary metabolites in plants of the Piper genus.[1][2] Traditionally, various Piper species have been utilized in folk medicine for their therapeutic properties. Modern phytochemical investigations have identified numerous lignans and neolignans as the active constituents responsible for a wide spectrum of biological activities.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of lignans from Piper species, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities of Piper Lignans: Quantitative Data

The biological efficacy of lignans isolated from various Piper species has been quantified across a range of therapeutic areas. The following tables summarize the key quantitative data for their cytotoxic, anti-inflammatory, antioxidant, antimicrobial, insecticidal, antiviral, and antiparasitic activities.

Cytotoxic Activity

Lignans from Piper species have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Lignan (B3055560)Cancer Cell LineIC50 (µM)Piper Species SourceReference(s)
(-)-HinokininP-388 (Murine leukemia)< 4 µg/mLP. cubeba[6]
(-)-HinokininHT-29 (Human colon adenocarcinoma)< 4 µg/mLP. cubeba[6]
(-)-HinokininB16F10 (Murine melanoma)< 4 µg/mLP. cubeba[6]
(-)-HinokininHeLa (Human cervical cancer)< 4 µg/mLP. cubeba[6]
(-)-HinokininMK-1 (Human gastric signet ring cell)< 4 µg/mLP. cubeba[6]
Hancamide BMGC-803 (Human gastric cancer)13.57 - 34.20P. hancei
Hancamide BHepG2 (Human liver cancer)13.57 - 34.20P. hancei
Hancamide BSKOV-3 (Human ovarian cancer)13.57 - 34.20P. hancei
Hancamide BT24 (Human bladder cancer)13.57 - 34.20P. hancei
Hancamide BHeLa (Human cervical cancer)13.57 - 34.20P. hancei
Anti-inflammatory Activity

Several lignans from Piper species exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO).

Lignan/CompoundAssayIC50 (µM)Piper Species SourceReference(s)
Piperkadsin ANO Production Inhibition (LPS-induced BV-2 cells)2.7P. hancei
Compound 8 (from P. hancei)NO Production Inhibition (LPS-induced BV-2 cells)5.5P. hancei
Compound 9 (from P. hancei)NO Production Inhibition (LPS-induced BV-2 cells)4.1P. hancei
Hancamides A-D & AnalogsNO Production Inhibition (LPS-induced BV-2 cells)4.26 - 40.68P. hancei
(-)-HinokininNO Production Inhibition (LPS-induced RAW264.7 cells)21.56 ± 1.19P. cubeba[6]
Antioxidant Activity

The antioxidant potential of Piper lignans is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Lignan GlycosideAssayEC50 (µM)Piper Species SourceReference(s)
Piperhancoside BDPPH Radical Scavenging14.07P. hancei
Piperhancoside CDPPH Radical Scavenging16.48P. hancei
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Lignan/ExtractMicroorganismMIC (µg/mL)Piper Species SourceReference(s)
Piper extractsVarious bacteriaNot specified in snippetsVarious Piper spp.
Insecticidal and Larvicidal Activity

Lignans from Piper species have shown promise as natural pesticides. Their activity is often measured by the lethal concentration (LC50) required to kill 50% of a test population.

| Lignan | Organism | Activity | Concentration | Piper Species Source | Reference(s) | |---|---|---|---|---| | Dihydroclusin | Aedes aegypti (larvae) | 96% mortality | 100 ppm | P. cubeba | | | Cubebin | Aedes aegypti (larvae) | 30% mortality | 100 ppm | P. cubeba | | | Haedoxan A | Mythimna separata | LC50 = 17.06 mg/L (stomach toxicity) | Phryma leptostachya (for comparison) | | | Phrymarolin I | Plutella xylostella | LC50 = 1432.05 mg/L (stomach toxicity) | Phryma leptostachya (for comparison) | | | Haedoxan A | Plutella xylostella | LC50 = 857.28 mg/L (stomach toxicity) | Phryma leptostachya (for comparison) | |

Antiviral Activity

Several lignans have been investigated for their ability to inhibit viral replication, with some showing promising activity against viruses like HIV.

| Lignan | Virus | EC50 (µM) | Selectivity Index (SI) | Piper Species Source | Reference(s) | |---|---|---|---|---| | Rubrisandrin C | HIV-1 (IIIB) | 2.26 - 20.4 µg/mL | 15.4 | Schisandra rubriflora (for comparison) |[7] | | Known Lignan (7) | HIV-1 (IIIB) | 2.26 - 20.4 µg/mL | 24.6 | Schisandra rubriflora (for comparison) |[7] | | Manassantin B | Epstein-Barr Virus (EBV) | 1.72 | > 116.4 | Saururus chinensis (for comparison) |[8] |

Antiparasitic Activity

Lignans from Piper species have demonstrated notable activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.

| Lignan | Parasite | Form | EC50/IC50 (µM) | Piper Species Source | Reference(s) | |---|---|---|---|---| | Cubebin | Trypanosoma cruzi | Trypomastigote | 41.6 | P. truncatum |[1] | | 3,4-dimethoxy-3,4-demethylenedioxycubebin | Trypanosoma cruzi | Trypomastigote | 21.0 | P. truncatum |[1] | | Truncatin B | Trypanosoma cruzi | Trypomastigote | 39.6 | P. truncatum |[1] | | Cubebin | Trypanosoma cruzi | Amastigote | 1.6 - 13.7 | P. truncatum | | | 3,4-dimethoxy-3,4-demethylenedioxycubebin | Trypanosoma cruzi | Amastigote | 1.6 - 13.7 | P. truncatum | | | Truncatin A & B | Trypanosoma cruzi | Amastigote | 1.6 - 13.7 | P. truncatum | | | (-)-Hinokinin | Trypanosoma cruzi | - | - | P. cubeba |[6] | | Cubebin | Angiostrongylus cantonensis | L1 larvae | 4.7 | Drimys andina (for comparison) |[9] | | Cubebin | Angiostrongylus cantonensis | L3 larvae | 15.3 | Drimys andina (for comparison) |[9] | | P. cabralanum Hexane Extract | Leishmania amazonensis | Promastigote | 59.92 µg/mL | P. cabralanum |[10] | | P. cabralanum Dichloromethane Extract | Leishmania amazonensis | Promastigote | 64.87 µg/mL | P. cabralanum |[10] |

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro and in vivo assays cited in the evaluation of the biological activities of Piper lignans.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test lignan in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test lignan solution (at various concentrations) to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Anti-inflammatory Activity (In Vivo): Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[2][6][11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test lignan orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti-inflammatory Activity (In Vitro): Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test lignan for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of Piper lignans are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these mechanisms and experimental workflows.

Bioassay-Guided Fractionation Workflow

This workflow is a common strategy for isolating bioactive compounds from natural sources.[14][15]

G Start Crude Plant Extract (e.g., Piper species) Bioassay Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Bioassay Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay->Fractionation Active Fractions Collection of Fractions (F1, F2, F3, ...) Fractionation->Fractions ActiveFraction Identification of Active Fraction(s) Fractions->ActiveFraction Purification Further Purification of Active Fraction(s) (e.g., HPLC) ActiveFraction->Purification PureCompound Isolation of Pure Bioactive Compound Purification->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure FinalBioassay Detailed Biological Evaluation of Pure Compound Structure->FinalBioassay

Bioassay-guided isolation of active lignans.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Many lignans exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17][18]

G cluster_0 Cell Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines PiperLignans Piper Lignans PiperLignans->IKK Inhibition

Inhibition of NF-κB signaling by Piper lignans.
Neuroprotective Mechanism: Activation of the PI3K/Akt Pathway

Lignans have been shown to confer neuroprotection by activating the PI3K/Akt signaling pathway, which promotes cell survival and antioxidant responses.[19][20][21][22]

G PiperLignans Piper Lignans Receptor Growth Factor Receptor PiperLignans->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Nrf2 Nrf2 GSK3b->Nrf2 Inhibition of Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Gene Transcription

Neuroprotection via PI3K/Akt pathway activation.

Conclusion

Lignans isolated from Piper species represent a promising and versatile source of bioactive compounds with potential applications in drug discovery and development. Their demonstrated cytotoxic, anti-inflammatory, antioxidant, antimicrobial, insecticidal, antiviral, and antiparasitic activities, supported by quantifiable data, underscore their therapeutic potential. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and PI3K/Akt, provides a rational basis for their further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a consolidated view of the current knowledge and standardized methodologies to facilitate future research in this exciting field. Further studies are warranted to explore the full therapeutic potential of these compounds, including preclinical and clinical trials.

References

In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the cytotoxic properties of 4-O-Demethylisokadsurenin D. To date, no specific studies detailing its preliminary cytotoxicity screening, including quantitative data or established experimental protocols, have been published.

This compound is identified as a lignan (B3055560) that can be isolated from the terrestrial parts of Piper kadsura (Choisy) Ohwi.[1] While research exists on the cytotoxic activities of other compounds, a direct investigation into the effects of this compound on cell viability and proliferation is not yet available in the public domain.

This guide, therefore, serves to outline the standard methodologies and theoretical frameworks that researchers and drug development professionals would typically employ for a preliminary cytotoxicity screening of a novel compound like this compound.

I. General Experimental Protocols for Cytotoxicity Screening

A primary investigation into the cytotoxicity of a novel compound involves exposing various cell lines to a range of concentrations of the substance and measuring the resultant effects on cell viability. The following outlines a standard experimental workflow.

Cell Line Selection and Culture

The choice of cell lines is crucial and should ideally include both cancerous and non-cancerous (normal) cell lines to assess for selective cytotoxicity. Common choices include:

  • Cancer Cell Lines:

    • HeLa (Cervical Cancer)

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HepG2 (Liver Cancer)

    • PC-3 (Prostate Cancer)

  • Normal Cell Lines:

    • HEK293 (Human Embryonic Kidney)

    • HDF (Human Dermal Fibroblasts)

Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

This compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in culture media to achieve the desired final concentrations for the assay. A vehicle control (media with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments.

Cytotoxicity Assays

Several assays can be employed to measure cytotoxicity, each with a different underlying principle.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Protocol:

    • Follow the same initial cell seeding and treatment steps as the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the amount of formazan produced by the enzymatic reaction, which is proportional to the amount of LDH released.

    • Measure absorbance at the appropriate wavelength.

II. Data Presentation and Analysis

The quantitative data obtained from cytotoxicity assays is typically presented in tables and graphs to facilitate comparison and interpretation.

IC50 Determination

A key metric derived from cytotoxicity data is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. This is typically determined by plotting a dose-response curve (cell viability vs. compound concentration) and fitting the data to a sigmoidal curve.

Table 1: Hypothetical IC50 Values for this compound (µM)

Cell Line24 hours48 hours72 hours
HeLaDataDataData
MCF-7DataDataData
A549DataDataData
HEK293DataDataData

Note: This table is a template. Actual data would be populated from experimental results.

III. Visualization of Experimental Workflow and Potential Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_procedure MTT or LDH Assay incubation->assay_procedure data_acquisition Absorbance Reading assay_procedure->data_acquisition data_analysis IC50 Calculation & Dose-Response Curve data_acquisition->data_analysis apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bcl2 Bcl-2 Family Modulation compound->bcl2 death_receptor Death Receptor Binding compound->death_receptor cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Methodological Guide to Evaluating the In Vitro Antioxidant Potential of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1][2] Under physiological conditions, a balance is maintained between ROS production and their removal by endogenous antioxidant systems.[3] However, excessive ROS accumulation leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5]

Antioxidants are compounds that can neutralize free radicals, thereby mitigating oxidative damage.[6] Natural products are a rich source of novel antioxidant compounds. 4-O-Demethylisokadsurenin D is a lignan (B3055560) that can be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[7][8] Lignans as a class are known for their diverse biological activities, making this compound a candidate for antioxidant investigation.

This guide provides a comprehensive overview of the standard in vitro assays and conceptual frameworks used to characterize the antioxidant potential of a pure compound. It details the experimental protocols for common chemical and cell-based assays and discusses a key signaling pathway involved in the cellular antioxidant response.

Experimental Workflow for Antioxidant Potential Assessment

A systematic approach is required to comprehensively evaluate the antioxidant properties of a test compound. The workflow begins with simple, rapid chemical assays to establish radical scavenging ability and progresses to more biologically relevant cell-based assays to determine efficacy in a cellular environment.

G cluster_0 Phase 1: Chemical Assays cluster_1 Phase 2: Cellular Assays DPPH DPPH Radical Scavenging Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Radical Cation Decolorization Assay ABTS->CAA FRAP Ferric Reducing Antioxidant Power Assay FRAP->CAA Pathway Signaling Pathway Analysis (e.g., Nrf2) CAA->Pathway Data Data Analysis & Interpretation Pathway->Data Compound Test Compound (this compound) Compound->DPPH Compound->ABTS Compound->FRAP

Fig. 1: General workflow for in vitro antioxidant screening.

Chemical-Based Antioxidant Assays

These assays are based on the ability of an antioxidant to reduce a colored oxidant. The degree of color change is proportional to the antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and straightforward methods for determining free radical scavenging activity.[9][10]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[11] The decrease in absorbance at 517 nm is measured spectrophotometrically.[9]

G DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + Antioxidant-H Antioxidant_H Antioxidant-H (Test Compound) Antioxidant_Radical Antioxidant• (Oxidized Compound) Antioxidant_H->Antioxidant_Radical

Fig. 2: DPPH radical scavenging mechanism.
  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol (B129727) or ethanol (B145695).[10] Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[10]

    • Reaction Setup: In a 96-well plate, add a defined volume of the test compound or standard to an equal volume of the DPPH working solution.[10] A blank well should contain only the solvent.

    • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[11]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Data Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[6]

  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12][13] This results in a blue-green solution. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless form. The decrease in absorbance is measured at 734 nm.[12]

  • Experimental Protocol:

    • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13] Before use, dilute the stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[14]

    • Reaction Setup: Add a small volume (e.g., 10 µL) of the test compound (at various concentrations) to a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution in a 96-well plate.[15]

    • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).[16]

    • Measurement: Read the absorbance at 734 nm.[14]

  • Data Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]

  • Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm.[2][17]

  • Experimental Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[18] The reagent should be warmed to 37°C before use.[18]

    • Reaction Setup: Add a small volume of the sample to the FRAP reagent in a 96-well plate.[19]

    • Incubation: Incubate the mixture at 37°C for a defined time (e.g., 4-40 minutes).[2][18]

    • Measurement: Measure the absorbance at 593 nm.[17]

  • Data Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., FeSO₄). The FRAP value of the sample is then determined from the standard curve and expressed as µM of Fe²⁺ equivalents.

Cell-Based Antioxidant Assays

Cell-based assays are more biologically relevant as they account for factors like cell uptake, distribution, and metabolism of the test compound.[6][20]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. ROS generated by an initiator (like ABAP) oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An antioxidant compound will scavenge the ROS, thus inhibiting the formation of DCF.[21][22]

  • Experimental Protocol:

    • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black-walled plate and culture until confluent.[21][23]

    • Compound and Probe Incubation: Wash the cells and treat them with various concentrations of this compound along with the DCFH-DA probe solution. Incubate for a period (e.g., 60 minutes) at 37°C.[21]

    • ROS Generation: Wash the cells to remove the excess probe and compound. Add a free radical initiator (e.g., ABAP) to all wells.[1]

    • Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at regular intervals for 1 hour using a fluorescence plate reader.[21]

  • Data Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control (cells treated with initiator but no antioxidant). Results can be expressed as Quercetin Equivalents (QE).[22]

Data Presentation: Summarized Quantitative Data

The results from the antioxidant assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Chemical-Based Antioxidant Activity of this compound (Hypothetical Data)

AssayActivity MetricThis compoundPositive Control (e.g., Trolox)
DPPH Scavenging IC₅₀ (µM)[Value][Value]
ABTS Scavenging TEAC (µM Trolox Eq./µM)[Value]1.0
FRAP FRAP Value (µM Fe²⁺ Eq./µM)[Value][Value]

Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)

AssayCell LineActivity MetricThis compoundPositive Control (e.g., Quercetin)
CAA HepG2CAA Value (µmol QE/µmol)[Value]1.0

Investigation of Antioxidant Signaling Pathways

Potent antioxidants often do more than just scavenge free radicals; they can also upregulate the cell's own defense mechanisms by modulating key signaling pathways.

Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a master regulator of the cellular antioxidant response.[3][4]

  • Mechanism: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[3] In the presence of oxidative stress or an antioxidant compound, critical cysteine residues on Keap1 are modified. This leads to a conformational change that releases Nrf2.[5] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][24]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Degradation Proteasomal Degradation Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription ROS Oxidative Stress or Antioxidant ROS->Keap1 Modifies Cysteines

Fig. 3: The Keap1-Nrf2-ARE signaling pathway.
  • Experimental Approach: To investigate if this compound activates this pathway, researchers could treat cells with the compound and measure the expression levels of Nrf2 and its target genes (HO-1, NQO1) using techniques like Western blotting or quantitative PCR (qPCR).

Conclusion

This guide outlines a robust, multi-faceted approach to characterizing the in vitro antioxidant potential of a novel compound like this compound. By combining chemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's radical scavenging ability, its efficacy in a biological context, and its potential mechanisms of action. The successful completion of these assays would provide the foundational data necessary for further drug development and preclinical studies.

References

Potential Therapeutic Targets of 4-O-Demethylisokadsurenin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific therapeutic targets and mechanism of action of 4-O-Demethylisokadsurenin D. The following guide is based on the biological activities of its source, Piper kadsura (Choisy) Ohwi, and closely related compounds, providing a framework for future investigation.

Introduction

This compound is a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant used in traditional medicine for treating conditions such as asthma and rheumatic arthritis.[1] Lignans and neolignans from P. kadsura are known to possess significant biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2][3][4] This document synthesizes the available information on related compounds and extracts to propose potential therapeutic targets and mechanisms of action for this compound.

Inferred Therapeutic Potential and Molecular Targets

Based on studies of Piper kadsura extracts and the related neolignan Kadsurenin F, the primary therapeutic potential of this compound is likely in the areas of anti-inflammatory and neuroprotective applications. The proposed molecular targets and pathways are summarized below.

Data Presentation: Summary of Inferred Biological Activities and Targets
Compound/Extract Biological Activity Potential Molecular Target/Pathway Key Findings Reference
Piper kadsura ExtractAnti-inflammatoryInhibition of Nitric Oxide (NO) ProductionPotent inhibition of NO production in LPS-activated BV-2 microglia cells.[2]
Piper kadsura ExtractAntioxidant, CytoprotectiveUpregulation of antioxidant enzymes (SOD-2, GPx, CAT), MAPK signaling pathways (JNK, MEK/ERK, p38)Protected SW1353 cells from H₂O₂-induced oxidative stress and apoptosis.[4][5]
Kadsurenin FAnti-inflammatoryProteasome Inhibition, NF-κB PathwaySuppressed proteasome activity and inhibited NO production in LPS-stimulated RAW 264.7 macrophages.

Proposed Signaling Pathways

The anti-inflammatory effects observed with compounds from Piper kadsura strongly suggest the involvement of the NF-κB signaling pathway, a key regulator of inflammation. Inhibition of the proteasome would lead to the stabilization of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS (inducible nitric oxide synthase).

Caption: Inferred NF-κB signaling pathway inhibition.

Experimental Protocols

While specific protocols for this compound are not available, this section provides detailed methodologies for key experiments that would be crucial for its investigation, based on standard assays used for related compounds.

Proteasome Activity Assay (In Vitro)

This protocol is designed to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)

  • Fluorogenic proteasome substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Proteasome inhibitor (e.g., MG-132) as a positive control

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density.

    • Harvest and wash cells with cold PBS.

    • Lyse cells in Proteasome Activity Assay Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Add 20-50 µg of cell lysate to wells of a 96-well plate.

    • Add this compound at various concentrations. Include a vehicle control and a positive control (MG-132).

    • Bring the total volume in each well to 100 µL with Assay Buffer.

  • Measurement:

    • Add the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Compare the rates in the presence of this compound to the vehicle control to determine the percent inhibition.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture medium using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well clear microplate

  • Microplate reader (absorbance at 550 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect 100 µL of cell culture supernatant from each well.

    • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

    • Add 100 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 550 nm.

    • Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

    • Determine the inhibitory effect of this compound on NO production.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Target_Compound This compound Proteasome_Assay Proteasome Activity Assay (Cell Lysates) Target_Compound->Proteasome_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 Cells) Target_Compound->NO_Assay IC50 Determine IC₅₀ Values Proteasome_Assay->IC50 Western_Blot Western Blot Analysis (p-IκBα, iNOS, etc.) NO_Assay->Western_Blot qPCR RT-qPCR (TNF-α, IL-6 mRNA) NO_Assay->qPCR NO_Assay->IC50 Pathway_Mapping Confirm Pathway Involvement Western_Blot->Pathway_Mapping qPCR->Pathway_Mapping Mechanism Elucidate Mechanism of Action IC50->Mechanism Pathway_Mapping->Mechanism

Caption: Proposed experimental workflow for target validation.

Conclusion and Future Directions

While direct evidence is currently lacking, the phytochemical context of this compound suggests it is a promising candidate for development as an anti-inflammatory or neuroprotective agent. The inferred mechanism of action, centering on the inhibition of the proteasome and subsequent suppression of the NF-κB signaling pathway, provides a strong foundation for future research.

Future studies should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct binding partners of this compound.

  • In Vitro Validation: Conducting the experimental protocols outlined in this guide to confirm its effects on proteasome activity, NO production, and NF-κB signaling.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammation and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide serves as a roadmap for initiating a comprehensive investigation into the therapeutic potential of this compound, a natural product with promising, yet unexplored, pharmacological properties.

References

Methodological & Application

Application Notes and Protocols: Isolation of 4-O-Demethylisokadsurenin D from Piper kadsura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the isolation and purification of 4-O-Demethylisokadsurenin D, a bioactive neolignan, from the aerial parts of Piper kadsura (Choisy) Ohwi. The methodology described herein is based on established phytochemical techniques for the separation of lignans (B1203133) and neolignans from Piper species. The protocol outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and multi-step column chromatography for the isolation of the target compound. This document is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in obtaining this compound for further investigation.

Introduction

Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family, is a medicinal plant with a rich history in traditional medicine for treating conditions such as asthma and arthritis.[1][2] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including lignans, neolignans, and amides, many of which exhibit significant biological activities.[2][3] Among these, this compound is a neolignan that has been identified in the aerial parts of the plant. The isolation and purification of such compounds are essential for drug discovery and development, enabling detailed structural elucidation and pharmacological evaluation. This protocol provides a robust and reproducible method for the isolation of this compound.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts of Piper kadsura should be collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Pulverization: The collected plant material is to be air-dried in the shade at room temperature to a constant weight. The dried material should then be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The extraction should be repeated multiple times (typically 3 times) to ensure the complete recovery of secondary metabolites.

  • Concentration: The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

Fractionation by Solvent Partitioning

The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

  • n-Hexane Partitioning: The aqueous suspension is first extracted with n-hexane to remove nonpolar constituents such as fats, waxes, and sterols. This step is repeated until the n-hexane layer is colorless.

  • Chloroform (B151607) Partitioning: The remaining aqueous layer is then extracted with chloroform (CHCl₃) to isolate compounds of intermediate polarity, which typically include lignans and neolignans.[1] This fraction is often where this compound is found.

  • Further Partitioning (Optional): Depending on the research goals, the aqueous layer can be further partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to isolate more polar compounds.

Chromatographic Purification

The chloroform-soluble fraction is subjected to a series of chromatographic steps to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • The dried CHCl₃ fraction is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 7:3) and visualized under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification):

    • Final purification to obtain this compound in high purity is achieved using a p-HPLC system equipped with a C18 column.

    • A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.

    • The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.

    • The purity of the isolated compound should be confirmed by analytical HPLC.

Structural Elucidation

The structure of the purified this compound should be confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To observe electronic transitions characteristic of the chromophores in the molecule.

Data Presentation

The following table provides an example of the quantitative data that should be recorded during the isolation process. The values are representative and will vary depending on the starting material and experimental conditions.

StepParameterValue
Plant Material Dried Weight of Piper kadsura (aerial parts)5.0 kg
Extraction Volume of Methanol used3 x 50 L
Yield of Crude Methanolic Extract450 g
Fractionation Weight of n-Hexane Fraction120 g
Weight of Chloroform Fraction55 g
Weight of Ethyl Acetate Fraction30 g
Weight of n-Butanol Fraction45 g
Purification Weight of Pooled Fractions from Silica Gel CC5.2 g
Weight of Purified Fraction from Sephadex LH-201.8 g
Final Product Yield of this compound from p-HPLC85 mg
Purity (by analytical HPLC)>98%

Visualizations

Experimental Workflow Diagram

Isolation_Workflow Plant Dried & Powdered Piper kadsura (Aerial Parts) Extraction Methanol Extraction (x3) Plant->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (H2O suspension) CrudeExtract->Partitioning Hexane n-Hexane Fraction (Nonpolar) Partitioning->Hexane n-Hexane Chloroform Chloroform Fraction (Target) Partitioning->Chloroform Chloroform Aqueous Remaining Aqueous Layer Partitioning->Aqueous SilicaGel Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Chloroform->SilicaGel TLC TLC Monitoring SilicaGel->TLC Sephadex Sephadex LH-20 Column (Methanol) SilicaGel->Sephadex Pooled Fractions pHPLC Preparative HPLC (C18) (MeOH:H2O gradient) Sephadex->pHPLC Purified Fractions FinalCompound Pure this compound pHPLC->FinalCompound Analysis Structural Elucidation (NMR, MS, IR, UV) FinalCompound->Analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathway (Placeholder)

As this document describes an isolation protocol, a signaling pathway is not directly applicable. However, once the compound is isolated, its effects on specific signaling pathways can be investigated. For instance, many neolignans from Piper species have been shown to possess anti-inflammatory and anti-neuroinflammatory activities, often involving the inhibition of pathways such as NF-κB or MAPK. A diagram for such a hypothetical pathway is provided below for illustrative purposes.

Signaling_Pathway cluster_Nucleus Compound This compound IKK IKK Complex Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (e.g., COX-2, iNOS) NFkB->Transcription Activates Inflammation Inflammatory Response Transcription->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway.

References

High-performance liquid chromatography (HPLC) method for 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) of significant interest to researchers in natural product chemistry and drug development. This application note provides a comprehensive protocol for the determination of this compound in various sample matrices, particularly from plant extracts.

Introduction

This compound is a bioactive lignan found in plants of the Kadsura genus, which has been traditionally used in herbal medicine. Due to its potential pharmacological activities, a reliable and validated analytical method is crucial for its quantification in raw materials and finished products. This HPLC method offers excellent sensitivity, specificity, and accuracy for the determination of this compound. Lignans, being fairly lipophilic polyphenols, are well-suited for analysis by reverse-phase HPLC.[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 1: Optimized HPLC Conditions

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to a final concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve.

Sample Preparation

For the analysis of plant extracts, a suitable extraction method should be employed. A general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.[2][3]

  • Filtration: The extract is filtered to remove solid plant debris.[2]

  • Concentration: The filtrate is concentrated under reduced pressure.

  • Dissolution: The concentrated extract is redissolved in the mobile phase.

  • Final Filtration: The final solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: Method Validation Summary

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_output Results Sample Plant Material Extraction Extraction Sample->Extraction Standard Reference Standard Dissolution_Standard Dissolution in Methanol Standard->Dissolution_Standard Filtration_Sample Filtration Extraction->Filtration_Sample Working_Standards Working Standards Preparation Dissolution_Standard->Working_Standards Concentration Concentration Filtration_Sample->Concentration Dissolution_Sample Dissolution in Mobile Phase Concentration->Dissolution_Sample Final_Filtration 0.45 µm Filtration Dissolution_Sample->Final_Filtration HPLC_System HPLC System Final_Filtration->HPLC_System Working_Standards->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Analytical Report Data_Processing->Report Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response

References

Application Notes and Protocols for the Total Synthesis of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a proposed total synthesis of 4-O-Demethylisokadsurenin D, a dibenzocyclooctadiene lignan (B3055560) isolated from Piper kadsura. Due to the absence of a published total synthesis for this specific compound, the following protocols are based on established and highly cited methodologies for the synthesis of structurally analogous lignans (B1203133), such as Schizandrin and Gomisin A. The proposed strategy relies on key transformations including asymmetric synthesis of the butyrolactone core, oxidative biaryl coupling to form the eight-membered ring, and subsequent functional group manipulations. These notes are intended to serve as a practical guide for researchers in medicinal chemistry and natural product synthesis.

Introduction

This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products renowned for their diverse and potent biological activities. Lignans from the Schisandraceae family have demonstrated a range of pharmacological effects, including hepatoprotective, anti-inflammatory, and neuroprotective properties.[1] The complex, sterically congested, and axially chiral structure of these molecules presents a significant challenge for synthetic chemists. The following application notes detail a plausible and efficient synthetic route to access this compound for further biological evaluation and drug discovery efforts.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences with disconnecting the lactone ring, leading back to a key biaryl intermediate. The challenging C-C bond forming the eight-membered ring can be envisioned to arise from an intramolecular oxidative coupling of a diarylbutane precursor. This precursor, in turn, can be synthesized through the coupling of two appropriately functionalized phenylpropanoid units. A convergent approach is proposed, wherein a key chiral building block is synthesized and then elaborated to the final target.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below.

G A Commercially Available Starting Materials B Synthesis of Functionalized Phenylpropanoid Units A->B C Asymmetric Synthesis of Chiral Butyrolactone A->C D Coupling of Phenylpropanoid Unit to Butyrolactone B->D C->D E Diarylbutane Precursor Formation D->E F Intramolecular Oxidative Biaryl Coupling E->F G Formation of Dibenzocyclooctadiene Core F->G H Functional Group Interconversion & Deprotection G->H I This compound H->I

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established syntheses of related dibenzocyclooctadiene lignans and are proposed for the synthesis of this compound.

Asymmetric Synthesis of the Chiral Butyrolactone Core

This protocol is based on the asymmetric alkylation of a lactone enolate, a common strategy for establishing the stereocenters in the lignan core.

Protocol:

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the starting butyrolactone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the lactone solution to the LDA solution via cannula. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of the appropriate substituted benzyl (B1604629) bromide (1.1 eq) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral butyrolactone.

Intramolecular Oxidative Biaryl Coupling

This crucial step forms the eight-membered ring and establishes the axial chirality. The choice of oxidant and reaction conditions is critical for achieving good yield and diastereoselectivity.

Protocol:

  • Dissolve the diarylbutane precursor (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or a mixture of CH₂Cl₂/TFA) at the specified temperature (often low temperature, e.g., -20 °C to 0 °C).

  • Add the oxidative coupling reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or thallium(III) trifluoroacetate (B77799) (TTFA) (1.1 - 1.5 eq), portionwise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃.

  • Extract the product with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting dibenzocyclooctadiene by flash column chromatography.

Quantitative Data

The following table summarizes typical yields for key transformations in the synthesis of analogous dibenzocyclooctadiene lignans. These values can serve as a benchmark for the proposed synthesis of this compound.

StepTransformationReagents and ConditionsTypical Yield (%)Reference
1 Asymmetric AlkylationLDA, Substituted Benzyl Bromide, THF, -78 °C to rt75-90(Similar to[2])
2 Diastereoselective ReductionL-Selectride®, THF, -78 °C80-95(Similar to[2])
3 Intramolecular Oxidative Biaryl CouplingPIFA, CH₂Cl₂/TFA, 0 °C40-60(Similar to[2])
4 LactonizationTsOH, Benzene, reflux85-95(Similar to[2])

Biological Context: Potential Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, many Schisandra lignans are known to exert their hepatoprotective effects through the modulation of inflammatory and antioxidant pathways. For instance, Schisandrin B has been shown to activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in liver regeneration and protection against fibrosis.[1]

G A This compound B Cell Surface Receptor A->B Binds C JAK2 Activation B->C Activates D STAT3 Phosphorylation and Dimerization C->D Phosphorylates E Nuclear Translocation D->E F Gene Transcription (e.g., anti-apoptotic, proliferative genes) E->F G Hepatoprotective Effects F->G Leads to

References

Application Notes and Protocols for Cell-Based Assays Using 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that has been isolated from plants such as Piper kadsura and Magnolia ovata.[1][2] Lignans as a class of natural products are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Given the structural class of this compound, it is a promising candidate for investigation in various cell-based assays to elucidate its mechanism of action and therapeutic potential.

These application notes provide a framework for researchers to investigate the cellular effects of this compound, focusing on its potential anti-inflammatory and antioxidant activities through the modulation of the NF-κB and Nrf2 signaling pathways. The following protocols are detailed guides for performing key cell-based experiments.

Potential Applications

  • Anti-inflammatory Research: Investigation of its ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.[3][4] Dysregulation of NF-κB signaling is associated with numerous inflammatory diseases.[3]

  • Antioxidant and Cytoprotective Studies: Evaluation of its capacity to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5][6] Nrf2 activation can protect cells from oxidative stress-induced damage.

  • Cancer Research: Assessment of its cytotoxic effects on various cancer cell lines and its potential to modulate signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7][8]

Proposed Signaling Pathways for Investigation

The following diagrams illustrate the key signaling pathways that are hypothesized to be modulated by this compound based on the known activities of similar natural products.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_n NF-κB NFκB->NFκB_n Translocation 4ODID 4-O-Demethyl- isokadsurenin D 4ODID->IKK_Complex Inhibition? DNA DNA NFκB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome 4ODID 4-O-Demethyl- isokadsurenin D 4ODID->Keap1 Activation? Maf Maf Nrf2_n->Maf ARE ARE Maf->ARE Binding Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the concentration range of this compound that can be used in subsequent assays without causing significant cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 for general toxicity)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 4-O-Demethyl- isokadsurenin D A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB using a luciferase reporter gene.

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid (e.g., HEK293T-NF-κB-luc)

  • This compound

  • Complete cell culture medium

  • Inducing agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Stimulation: Add the inducing agent (TNF-α or LPS) to the wells to activate the NF-κB pathway. Include unstimulated and stimulated vehicle controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability if necessary. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

Protocol 3: Nrf2/ARE Reporter Assay

This protocol assesses the ability of this compound to activate the Nrf2 pathway by measuring the activity of the Antioxidant Response Element (ARE).

Materials:

  • Cell line stably or transiently transfected with an ARE-luciferase reporter plasmid (e.g., HepG2-ARE-luc)

  • This compound

  • Complete cell culture medium

  • Positive control Nrf2 activator (e.g., Sulforaphane)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Lysis and Measurement: Perform the luciferase assay as described in Protocol 2.

  • Data Analysis: Calculate the fold induction of ARE activity relative to the vehicle control.

Data Presentation

Quantitative data from the described assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell Line Incubation Time (h) IC₅₀ (µM)
RAW 264.7 24 > 100
48 85.2 ± 5.6
HepG2 24 > 100
48 92.4 ± 7.1

Data presented as mean ± SD from three independent experiments.

Table 2: Inhibition of NF-κB Activation by this compound

Cell Line Stimulus Compound Conc. (µM) % Inhibition of NF-κB Activity
HEK293T-NF-κB-luc TNF-α (10 ng/mL) 1 15.3 ± 2.1
10 45.8 ± 4.5
50 88.2 ± 6.3
IC₅₀ (µM) 12.5 ± 1.8

Data presented as mean ± SD.

Table 3: Activation of Nrf2/ARE Pathway by this compound

Cell Line Compound Conc. (µM) Fold Induction of ARE-Luciferase Activity
HepG2-ARE-luc 1 1.2 ± 0.2
10 2.5 ± 0.4
50 4.8 ± 0.7
EC₅₀ (µM) 35.7 ± 3.2

Data presented as mean ± SD.

References

Application Notes and Protocols for 4-O-Demethylisokadsurenin D In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vitro evaluation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura. The following protocols are designed to facilitate the investigation of its biological activities, with a focus on its potential anti-inflammatory effects.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in in vitro studies.

1.1. Materials Required:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

1.2. Protocol for Stock Solution Preparation:

  • Reconstitution: To prepare a high-concentration stock solution, dissolve this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 342.39 g/mol ), dissolve 3.42 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use. When stored properly, the stock solution should be stable for several months.

1.3. Preparation of Working Solutions:

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

A cell viability assay is essential to determine the cytotoxic potential of this compound and to establish a non-toxic concentration range for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][2][3][4]

2.1.1. Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2.1.2. Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)1.25100
11.2398.4
51.2096.0
101.1592.0
251.0584.0
500.8568.0
1000.5040.0
Anti-inflammatory Activity Assessment

2.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

2.2.2. Data Presentation:

TreatmentConcentration (µM)Absorbance (540 nm)NO Inhibition (%)
Control (No LPS)-0.10-
LPS + Vehicle-0.850
LPS + this compound10.789.3
LPS + this compound50.6526.7
LPS + this compound100.4553.3
LPS + this compound250.2580.0
LPS + Positive Control (e.g., L-NAME)1000.1593.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_viability Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assay prep_compound Prepare this compound Stock Solution (in DMSO) treat_viability Treat Cells with Serial Dilutions prep_compound->treat_viability prep_cells Culture and Seed Cells (e.g., RAW 264.7) prep_cells->treat_viability pre_treat Pre-treat with Non-Toxic Concentrations prep_cells->pre_treat incubate_viability Incubate for 24-72h treat_viability->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay analyze_viability Determine Non-Toxic Concentration Range mtt_assay->analyze_viability analyze_viability->pre_treat stimulate_lps Stimulate with LPS pre_treat->stimulate_lps incubate_inflammation Incubate for 24h stimulate_lps->incubate_inflammation griess_assay Perform Griess Assay for NO incubate_inflammation->griess_assay analyze_inflammation Quantify Inhibition of NO Production griess_assay->analyze_inflammation

Caption: Experimental workflow for in vitro evaluation of this compound.

Potential Signaling Pathway Inhibition

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses.[5][6][7][8][9] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_complex IkB->NFkB_complex NFkB NF-κB (p50/p65) NFkB->NFkB_complex NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Degradation compound 4-O-Demethyl- isokadsurenin D compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway involved in inflammation.[10][11][12][13][14]

mapk_pathway Stimuli Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces compound 4-O-Demethyl- isokadsurenin D compound->MAPK Inhibits?

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Mechanism of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the hypothesized anti-inflammatory mechanism of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Magnolia ovata.[1] While specific experimental data on this compound is limited, this document outlines a robust experimental framework to investigate its potential inhibitory effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The protocols and data presentation formats provided herein serve as a detailed guide for researchers aiming to elucidate the mechanisms of action of novel anti-inflammatory agents.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[2][3] The NF-κB and MAPK signaling cascades are central regulators of the inflammatory process, controlling the expression of pro-inflammatory cytokines and mediators.[4][5][6][7] Natural products are a rich source of novel anti-inflammatory compounds. This document focuses on a hypothetical investigation into this compound, postulating that it mitigates inflammatory responses by targeting the NF-κB and MAPK pathways.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways in macrophages. This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data from key experiments designed to test the proposed mechanism of action.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2593.8 ± 6.1
5091.5 ± 5.7
  • Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Pro-Inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle25.4 ± 3.115.8 ± 2.2
LPS (1 µg/mL)1245.7 ± 89.3987.2 ± 75.4
LPS + this compound (1 µM)1023.1 ± 76.5812.5 ± 63.9
LPS + this compound (5 µM)754.9 ± 61.2599.8 ± 51.7
LPS + this compound (10 µM)412.6 ± 35.8321.4 ± 28.1
LPS + this compound (25 µM)189.3 ± 20.1145.7 ± 15.3
  • Data are presented as mean ± standard deviation (n=3). Cytokine levels in the culture supernatant were measured by ELISA.

Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins

Treatmentp-p65 / p65p-p38 / p38p-ERK1/2 / ERK1/2p-JNK / JNK
Vehicle0.12 ± 0.030.15 ± 0.040.11 ± 0.020.14 ± 0.03
LPS (1 µg/mL)1.00 ± 0.111.00 ± 0.121.00 ± 0.101.00 ± 0.13
LPS + this compound (10 µM)0.45 ± 0.060.52 ± 0.070.48 ± 0.050.55 ± 0.08
LPS + this compound (25 µM)0.21 ± 0.040.28 ± 0.050.24 ± 0.040.31 ± 0.06
  • Data are presented as relative densitometric units normalized to the LPS-treated group (mean ± standard deviation, n=3). Protein levels were determined by Western blotting.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration < 0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine analysis, 30 minutes for signaling protein analysis).

MTT Assay for Cell Viability
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • After overnight incubation, treat the cells with this compound at various concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

  • Collect the culture supernatant and centrifuge to remove cellular debris.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance at 450 nm and determine the cytokine concentrations based on a standard curve.

Western Blotting for Signaling Protein Analysis
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, p38, ERK1/2, and JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) CompoundX This compound CompoundX->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ... MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 Activate ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Activate JNK JNK MKK4_7->JNK JNK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes CompoundX This compound CompoundX->TAK1 Inhibits

Caption: Hypothesized inhibition of the MAPK signaling pathway.

G cluster_workflow Experimental Workflow cluster_treatment Treatment cluster_assays Assays start RAW 264.7 Macrophage Culture pretreat Pre-treatment with This compound start->pretreat stimulate LPS Stimulation viability Cell Viability (MTT Assay) stimulate->viability cytokine Cytokine Quantification (ELISA) stimulate->cytokine western Signaling Protein Analysis (Western Blot) stimulate->western analysis Data Analysis and Mechanism Elucidation viability->analysis cytokine->analysis western->analysis

References

No Published Data Available on the Anti-inflammatory Properties of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no published studies detailing the anti-inflammatory assays, mechanism of action, or any related biological activity for the compound 4-O-Demethylisokadsurenin D.

As a result, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time. The core requirements for this topic, including data presentation, detailed methodologies, and visualizations, are contingent upon the existence of primary research data, which is currently unavailable in the public domain.

Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory effects of this compound would need to conduct initial exploratory studies to generate the foundational data required. Such research would typically involve:

  • In vitro assays: To screen for anti-inflammatory activity, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Further in vitro experiments could include measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the expression of inflammatory enzymes (e.g., iNOS, COX-2).

  • Mechanism of action studies: To elucidate the molecular pathways through which this compound might exert its effects. This would involve techniques like Western blotting to analyze the phosphorylation of key signaling proteins in pathways such as NF-κB and MAPK.

  • In vivo models: To evaluate the compound's efficacy in living organisms using established models of inflammation, such as carrageenan-induced paw edema in rodents.

Without any existing data from these or similar studies, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy and reliability required for the intended audience. We will continue to monitor the scientific literature and will update this information should any relevant research on the anti-inflammatory properties of this compound be published.

Investigating the Anticancer Properties of 4-O-Demethylisokadsurenin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential anticancer properties of the natural product derivative, 4-O-Demethylisokadsurenin D. Due to the current lack of publicly available scientific literature on the biological activities of this specific compound, this document will focus on outlining a strategic and detailed experimental framework for its initial investigation. The protocols and methodologies described herein are based on established best practices in preclinical cancer research and are designed to thoroughly evaluate the potential of this compound as a novel therapeutic agent.

The provided experimental workflows and suggested assays are intended to guide researchers in generating the foundational data necessary to understand the compound's efficacy, mechanism of action, and potential for further development. As new data emerges from these proposed studies, this document can be updated to include specific findings, quantitative data, and detailed signaling pathways.

Introduction to Kadsurenin Derivatives and Anticancer Potential

Kadsurenins are a class of lignans (B1203133) isolated from plants of the Kadsura genus, which have been traditionally used in herbal medicine. Several lignan (B3055560) compounds have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The structural diversity of these natural products provides a rich scaffold for the discovery of new therapeutic agents. This compound, as a derivative of this class, warrants investigation to determine if it possesses cytotoxic or cytostatic activity against cancer cells and to elucidate its mechanism of action.

This document outlines a phased experimental approach, beginning with in vitro screening to establish baseline efficacy and culminating in more complex mechanistic studies.

Proposed Experimental Workflow

The investigation into the anticancer properties of this compound can be structured into a multi-phase workflow. This approach allows for go/no-go decisions at the end of each phase, ensuring a resource-efficient evaluation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Pathway Analysis A Compound Acquisition & Purity Analysis B Cell Viability & Cytotoxicity Assays (MTT, CellTiter-Glo) A->B D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->D IC50 < 10 µM E Cell Cycle Analysis (Flow Cytometry) B->E IC50 < 10 µM F Colony Formation Assay B->F IC50 < 10 µM C Select Diverse Cancer Cell Line Panel (e.g., NCI-60) C->B G Western Blot Analysis of Key Signaling Proteins (e.g., MAPK, PI3K/Akt) D->G E->G F->G H Kinase Profiling Assays G->H I Gene Expression Analysis (RT-qPCR, RNA-Seq) G->I G cluster_0 Hypothetical PI3K/Akt Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-O-Demethyl- isokadsurenin D Compound->PI3K inhibits? Compound->Akt inhibits?

Application Notes and Protocols for Antiviral Research: A Framework for Investigating Novel Compounds like 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and drug-resistant viruses necessitates a continuous search for new antiviral agents. Natural products are a rich source of chemical diversity and have historically yielded numerous therapeutic compounds. This document provides a comprehensive framework for the investigation of the potential antiviral properties of novel compounds, using the hypothetical example of 4-O-Demethylisokadsurenin D. While specific data for this compound is not currently available in published literature, these application notes and protocols offer a structured approach to its systematic evaluation.

The following sections detail standardized methodologies for determining the efficacy and mechanism of action of a test compound against various viruses. These protocols are designed to be adapted by researchers in virology and drug development to generate robust and reproducible data for the preclinical assessment of new antiviral candidates.

Data Presentation: Evaluating Antiviral Efficacy

A crucial first step in antiviral research is to quantify the potency and therapeutic window of a test compound. The following table provides a standardized format for presenting key quantitative data obtained from in vitro assays. This allows for clear comparison between different compounds and experimental conditions.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of a Test Compound

Virus StrainCell LineAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., Influenza A/PR/8/34 (H1N1)MDCKPlaque Reduction Assay
e.g., Dengue Virus Type 2 (DENV-2)VeroFoci Forming Unit Reduction Assay
e.g., Human Immunodeficiency Virus 1 (HIV-1)MT-4MTT Assay
e.g., Herpes Simplex Virus 1 (HSV-1)HeLaViral Yield Reduction Assay
  • IC50 (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of a specific viral enzyme or process.

  • EC50 (Half-maximal effective concentration): Concentration of the compound that reduces viral replication by 50%.

  • CC50 (Half-maximal cytotoxic concentration): Concentration of the compound that reduces the viability of uninfected cells by 50%.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of a novel compound.

Cytotoxicity Assay

Objective: To determine the concentration range at which the test compound is toxic to the host cells. This is essential for distinguishing true antiviral effects from non-specific cytotoxicity.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., MDCK, Vero, HeLa)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "blank" control (medium only).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the "cells only" control and determine the CC50 value from the dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Test compound

  • Overlay medium (e.g., cell culture medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Prepare serial dilutions of the test compound in infection medium (serum-free medium).

  • Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate for 1 hour to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound.

  • Incubate the plates until visible plaques are formed (typically 2-10 days, depending on the virus).

  • Fix the cells with a fixative (e.g., 10% formaldehyde).

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 value from the dose-response curve.

Viral Yield Reduction Assay

Objective: To measure the effect of the compound on the production of new infectious virus particles.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • Test compound

  • TCID50 (50% Tissue Culture Infectious Dose) assay components or qPCR reagents

Protocol:

  • Seed cells and allow them to attach overnight.

  • Treat the cells with different concentrations of the test compound for a predetermined time before or after infection.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the incubation period, harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a TCID50 assay or quantify the viral RNA using quantitative real-time PCR (qRT-PCR).

  • Calculate the reduction in viral yield compared to the untreated virus control.

  • Determine the EC50 value from the dose-response curve.

Visualizations: Understanding Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following are examples created using the DOT language for Graphviz.

G cluster_workflow Experimental Workflow for Antiviral Compound Screening A 1. Cytotoxicity Assay (CC50 Determination) B 2. Primary Antiviral Screening (e.g., Plaque Reduction Assay) A->B C Determine EC50 & Selectivity Index (SI) B->C D 3. Time-of-Addition Studies C->D If SI is high E 4. Mechanism of Action Studies (e.g., Polymerase Assay, Entry Assay) D->E F Identify Viral Target E->F G Lead Compound for Further Development F->G

Caption: A generalized workflow for the screening and characterization of novel antiviral compounds.

G cluster_lifecycle Generalized Viral Life Cycle & Potential Drug Targets Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Inhibitor1 Entry Inhibitors Inhibitor1->Attachment Inhibitor2 Uncoating Inhibitors Inhibitor2->Uncoating Inhibitor3 Polymerase/Protease Inhibitors Inhibitor3->Replication Inhibitor4 Assembly Inhibitors Inhibitor4->Assembly Inhibitor5 Release Inhibitors (e.g., Neuraminidase Inhibitors) Inhibitor5->Release

Caption: Key stages of the viral life cycle that can be targeted by antiviral drugs.

Conclusion

The protocols and frameworks presented here provide a robust starting point for the investigation of the antiviral potential of this compound or any other novel compound. By systematically determining the cytotoxicity, antiviral efficacy, and mechanism of action, researchers can build a comprehensive profile of a compound's therapeutic potential. Adherence to these standardized methods will facilitate the comparison of data across different studies and contribute to the accelerated discovery and development of new antiviral therapies.

Uncharted Territory: The Neuroprotective Potential of 4-O-Demethylisokadsurenin D Remains to be Explored

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the neuroprotective applications of 4-O-Demethylisokadsurenin D were identified. This indicates that the investigation of this particular compound for its effects on neuronal protection is a novel area of research yet to be documented in publicly accessible scientific databases.

While the initial query sought to create detailed application notes and protocols for this compound in neuroprotective studies, the absence of foundational research on this compound prevents the fulfillment of this request. The scientific community has extensively investigated a variety of other natural and synthetic compounds for their potential to protect neurons from damage and degeneration. These studies provide a valuable framework for how future research on this compound could be structured.

A Roadmap for Future Investigation

Should researchers venture into exploring the neuroprotective effects of this compound, a logical first step would be to establish its efficacy in preclinical models. This would typically involve a series of in vitro and in vivo experiments to determine its mechanisms of action and protective capabilities.

A potential experimental workflow for such an investigation is outlined below:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) toxicity Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) cell_culture->toxicity treatment Treatment with This compound toxicity->treatment viability Cell Viability Assays (e.g., MTT, LDH) treatment->viability biochemical Biochemical Assays (e.g., ROS, Apoptosis markers) treatment->biochemical pathway Signaling Pathway Analysis (e.g., Nrf2, NF-κB, PI3K/Akt) viability->pathway biochemical->pathway animal_model Animal Model of Neurodegeneration (e.g., Parkinson's, Alzheimer's) drug_admin Administration of This compound animal_model->drug_admin behavioral Behavioral Tests (e.g., Morris Water Maze) drug_admin->behavioral histology Histopathological Analysis (e.g., Immunohistochemistry) drug_admin->histology molecular Molecular Analysis (e.g., Western Blot, PCR) drug_admin->molecular molecular->pathway conclusion Conclusion on Neuroprotective Potential and Mechanism pathway->conclusion

Figure 1. A proposed experimental workflow to investigate the neuroprotective potential of this compound.

Potential Signaling Pathways to Investigate

Based on studies of structurally similar compounds and common mechanisms of neuroprotection, future research on this compound could focus on several key signaling pathways known to be involved in neuronal survival and death.

G cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response cluster_antiapoptotic Anti-Apoptotic Pathway compound This compound nrf2 Nrf2 Activation compound->nrf2 nfkb NF-κB Inhibition compound->nfkb pi3k PI3K/Akt Activation compound->pi3k ho1 HO-1 Upregulation nrf2->ho1 ros Reduced ROS ho1->ros neuroprotection Neuroprotection ros->neuroprotection cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines cytokines->neuroprotection bcl2 Increased Bcl-2 pi3k->bcl2 bax Decreased Bax pi3k->bax caspase Reduced Caspase-3 Activity bcl2->caspase bax->caspase caspase->neuroprotection

Figure 2. Potential neuroprotective signaling pathways that could be modulated by this compound.

Conclusion

The field of neuroprotective research is in constant need of novel therapeutic agents. While this compound is currently an unknown entity in this context, its structural features may warrant future investigation. The protocols and methodologies established for other neuroprotective compounds provide a clear and robust framework for researchers to begin to unravel the potential of this compound. As new research emerges, the scientific community will be better positioned to determine if this compound holds promise for the treatment of neurodegenerative diseases.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-O-Demethylisokadsurenin D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 4-O-Demethylisokadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from natural sources such as Kadsura longipedunculata and Piper species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a bioactive lignan (B3055560) compound.[1] It can be isolated from various plant species, most notably from the fruits, roots, and stems of Kadsura longipedunculata and the aerial parts of Piper kadsura (Choisy) Ohwi.[2][3] Lignans (B1203133) from Kadsura species, including this compound, have garnered research interest for their potential pharmacological activities, such as anti-inflammatory, anti-HIV, and antitumor effects.[4]

Q2: Which extraction methods are most effective for isolating this compound?

A2: Several extraction techniques can be employed, with the choice often depending on available equipment, desired yield, and environmental considerations. Common methods for lignan extraction include:

  • Conventional Solvent Extraction: Maceration, reflux, and Soxhlet extraction using polar solvents like ethanol (B145695) or methanol (B129727) are widely used.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to accelerate the extraction process, often leading to higher yields in shorter times with reduced solvent consumption.[3][5]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, which can significantly shorten the extraction time and improve efficiency.

  • Supersonic Extraction: A method that utilizes ultrasonic waves, often at a higher intensity than standard UAE, to enhance extraction efficiency.

For lignans similar to this compound, methods like UAE and supersonic extraction have shown to be highly effective.[3][6]

Q3: How can I improve the selectivity of my extraction to minimize impurities?

A3: Improving selectivity is crucial for obtaining a purer final product. Consider the following strategies:

  • Solvent Optimization: The polarity of the extraction solvent is a critical factor. Experiment with different concentrations of aqueous ethanol or methanol to find the optimal polarity for this compound while minimizing the co-extraction of undesirable compounds.

  • Sequential Extraction: A pre-extraction step with a non-polar solvent like hexane (B92381) can be used to remove lipids and chlorophyll (B73375) before the main extraction with a more polar solvent.

  • Post-Extraction Purification: After the initial extraction, techniques like liquid-liquid partitioning or column chromatography can be employed to separate the target compound from impurities.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Issue Potential Causes Recommended Solutions
Low Yield of Crude Extract Improper Sample Preparation: Plant material is not finely ground, limiting solvent penetration.Ensure the plant material is ground to a fine, uniform powder (e.g., 40-60 mesh) to maximize surface area.
Inadequate Solvent-to-Solid Ratio: Insufficient solvent volume to effectively dissolve the target compound.Increase the solvent-to-solid ratio. A common starting point is 1:10 or 1:20 (g/mL).
Suboptimal Extraction Time or Temperature: Extraction time may be too short, or the temperature may be too low for efficient extraction.For maceration, increase the extraction duration. For UAE or reflux, optimize the time and temperature. Lignans are generally stable at temperatures up to 100°C.[7]
Low Purity of Final Compound Co-extraction of Impurities: The chosen solvent may be too broad in its extraction capabilities, pulling out other compounds with similar polarities.Refine the solvent system. Try a gradient of ethanol or methanol concentrations. Also, consider a pre-extraction step with a non-polar solvent.
Presence of Chlorophyll and Fats: These are common impurities in plant extracts that can interfere with purification.A preliminary wash with n-hexane can effectively remove these lipophilic compounds.
Degradation of this compound Exposure to Light: Some lignans can be sensitive to light, leading to degradation.[7]Protect samples and extracts from direct light by using amber-colored glassware or by working in a dimly lit area.
pH Instability: Extreme pH conditions during extraction or purification can potentially alter the chemical structure of the lignan.Maintain a neutral or slightly acidic pH during the extraction process unless a specific pH is required for a particular step.
Thermal Degradation: Although many lignans are relatively heat-stable, prolonged exposure to very high temperatures can cause degradation.Use the lowest effective temperature for heat-assisted extraction methods and use a rotary evaporator under reduced pressure for solvent removal.

Data Presentation

The following table summarizes a comparison of different extraction methods for lignans from Piper cubeba, a plant known to contain related lignan structures. While this data is not specific to this compound, it provides a useful comparison of the efficiency of various techniques.

Extraction Method Solvent Time Relative Yield of Total Lignans (%)
Maceration84% Aqueous Ethanol24 hours~60%
Soxhlet84% Aqueous Ethanol8 hours~75%
Ultrasound-Assisted Extraction (UAE)84% Aqueous Ethanol38 minutes>80%

Data adapted from a study on lignan extraction from Piper cubeba, which demonstrates the higher efficiency of UAE.[3][5]

Experimental Protocols

Protocol 1: Supersonic Extraction of Lignans from Kadsura longipedunculata

This protocol is based on a method used for extracting lignan-rich fractions from the fruits of Kadsura longipedunculata.[6]

1. Plant Material Preparation:

  • Obtain dried fruits of Kadsura longipedunculata.
  • Grind the dried fruits into a fine powder (approximately 40-mesh).

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a suitable vessel.
  • Add 1000 mL of methanol (a 1:10 solid-to-liquid ratio).
  • Place the vessel in a supersonic extractor.
  • Perform the extraction for 30 minutes.
  • Filter the extract to separate the solid residue from the liquid.
  • Repeat the extraction process on the residue two more times with fresh methanol.

3. Concentration:

  • Combine the methanol extracts from the three extraction cycles.
  • Concentrate the combined extract using a rotary evaporator under vacuum at a temperature of 50°C.
  • The resulting concentrated extract is rich in lignans and can be stored at 4°C for further purification.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol is an optimized method for lignan extraction, adapted from a study on Piper cubeba.[3][5]

1. Plant Material Preparation:

  • Prepare finely powdered, dried plant material (e.g., stems or roots of Kadsura longipedunculata).

2. Extraction:

  • Weigh 50 g of the powdered material into an extraction vessel.
  • Add 500 mL of 84% aqueous ethanol.
  • Place the vessel in an ultrasonic bath.
  • Perform the ultrasound-assisted extraction for 38 minutes at a controlled temperature (e.g., 40-50°C).

3. Filtration and Concentration:

  • Filter the mixture to remove the solid plant residue.
  • Concentrate the filtrate using a rotary evaporator to remove the ethanol and water, yielding the crude lignan extract.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing plant_material Dried Kadsura longipedunculata grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction Supersonic or Ultrasound-Assisted Extraction powder->extraction filtration Filtration extraction->filtration solvent Methanol or Aqueous Ethanol solvent->extraction concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Lignan Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification final_product This compound purification->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: 5-HT1A Receptor Pathway

Lignan extracts from Kadsura longipedunculata have been shown to act as agonists for the 5-HT1A receptor, modulating this signaling pathway.[2][6][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Inhibition lignan This compound (Lignan Agonist) lignan->receptor atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Neuronal Inhibition) pka->response

Caption: 5-HT1A receptor signaling pathway modulated by lignan agonists.

References

4-O-Demethylisokadsurenin D solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to address potential solubility challenges when working with this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a potential issue?

A1: this compound is a lignan, a class of polyphenolic compounds, isolated from plants such as Piper kadsura (Choisy) Ohwi.[1] Lignans are often hydrophobic in nature, meaning they have poor solubility in aqueous solutions like cell culture media.[2] This can lead to precipitation, which affects the actual concentration of the compound in your experiment and can yield inaccurate results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution.[2][3] It is crucial to use sterile, cell culture-grade DMSO.

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. While some robust cell lines can tolerate up to 1%, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for most applications, especially for sensitive primary cells.[2][3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Direct dissolution in aqueous media is generally not recommended for hydrophobic compounds and is likely to be unsuccessful.[4] Preparing a concentrated stock solution in an appropriate organic solvent like DMSO is the standard and most reliable method.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a favorable organic solvent (DMSO) to a non-favorable aqueous environment (cell culture medium), exceeding its solubility limit in the mixture.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is essential to first determine the maximum soluble concentration.[5]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for making dilutions.[3]
High DMSO Stock Concentration A very high stock concentration requires a large dilution factor, which can shock the compound out of solution.Consider preparing a slightly lower concentration stock solution in DMSO.
Issue 2: Precipitate Forms Over Time in the Incubator

Question: My solution of this compound in media was clear initially, but after a few hours in the incubator, I observed cloudiness or a precipitate. What could be the cause?

Answer: Delayed precipitation can be due to several factors related to the incubator's environment and interactions with media components over time.

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts The CO2 environment in an incubator can slightly alter the pH of the media, which may affect the solubility of pH-sensitive compounds. Temperature changes can also impact solubility.Ensure your media is properly buffered for the CO2 concentration in your incubator. Always pre-warm the media to 37°C before adding the compound.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.Try reducing the serum concentration in your media if your cell line permits. Alternatively, test the solubility in a serum-free version of your media first.
Concentration Exceeds Long-Term Solubility The initial concentration may be at a supersaturated state, which is unstable and leads to precipitation over time.Re-evaluate the maximum soluble concentration with longer incubation times that mimic your experimental duration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a small amount (e.g., 1 mg) of this compound powder in a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: C₂₀H₂₂O₅ = 342.39 g/mol ).

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • For 1 mg: Volume (µL) = [0.001 g / 342.39 g/mol ] / 0.01 mol/L * 1,000,000 µL/L ≈ 292 µL.

  • Dissolution: Add the calculated volume of sterile, culture-grade DMSO to the tube.

  • Ensure Complete Solubilization: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath and sonicate briefly to ensure the compound is fully dissolved. Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM stock solution in your complete cell culture medium (pre-warmed to 37°C). It's best to do this in sterile microcentrifuge tubes or a 96-well plate.

    • Example for a 100 µM solution: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed media. Vortex immediately.

  • Incubation: Incubate the tubes/plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, haze, or visible particles).

  • Microscopic Examination: For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures or amorphous precipitates.

  • Determine Maximum Concentration: The highest concentration that remains completely clear is the maximum working soluble concentration for your experimental conditions.

ParameterRecommendation
Solvent Cell Culture Grade DMSO
Stock Concentration 1-10 mM
Final DMSO % in Media ≤ 0.5% (ideally ≤ 0.1%)
Media Temperature Pre-warm to 37°C
Dilution Method Serial dilution with gentle vortexing
Vehicle Control Always include media with the equivalent final DMSO concentration

Visual Guides

Signaling Pathway Modulation by Lignans

Lignans isolated from Piper species have been shown to possess anti-inflammatory properties, often by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a central regulator of inflammatory responses.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_inactive->IkB Bound NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates Lignan This compound Lignan->IKK Inhibits DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow A Weigh Compound & Prepare High-Concentration Stock in DMSO B Prepare Serial Dilutions in Pre-warmed (37°C) Cell Culture Media A->B C Incubate at 37°C, 5% CO₂ for Experimental Duration (e.g., 24h) B->C D Visual & Microscopic Inspection for Precipitation C->D E Precipitate Observed? D->E F Yes: Concentration is ABOVE solubility limit. Test lower concentrations. E->F Yes G No: Solution is Clear. This is the Maximum Soluble Working Concentration. E->G No

Caption: Workflow for determining the maximum soluble concentration of the compound.

References

Technical Support Center: Optimizing HPLC Separation for 4-O-Demethylisokadsurenin D and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-O-Demethylisokadsurenin D and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and related lignan (B3055560) compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape, such as tailing or fronting, can compromise the accuracy and resolution of your analysis.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of phenolic hydroxyl groups.[1] Use an end-capped C18 column to minimize interactions with residual silanol (B1196071) groups.[1]Sharper, more symmetrical peaks.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution.Improved peak symmetry.
Column Overload Reduce the injection volume or the sample concentration.Symmetrical peaks.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column.[1]Restoration of good peak shape.
Extra-column Volume Use shorter tubing with a smaller internal diameter between the injector, column, and detector. Ensure all fittings are properly connected.[1]Reduced peak broadening.

Issue 2: Poor Resolution or Co-elution of Analogs

Inadequate separation between this compound and its structurally similar analogs is a common challenge.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[2][3]Increased resolution between adjacent peaks.
Incorrect Mobile Phase Composition Experiment with different organic modifiers (acetonitrile vs. methanol). Acetonitrile often provides better selectivity for lignans.Altered elution order and potentially improved resolution.
Suboptimal Temperature Increase the column temperature in small increments (e.g., 5°C). This can improve efficiency and alter selectivity.Sharper peaks and possible improvement in resolution.
Unsuitable Stationary Phase Consider a column with a different selectivity, such as a phenyl-hexyl column, which can offer different interactions with aromatic compounds like lignans.[1]Enhanced separation of critical peak pairs.

Issue 3: Retention Time Variability

Inconsistent retention times can affect the reliability and reproducibility of your analytical method.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Use a buffer to maintain a stable pH if necessary.[1]Stable and reproducible retention times.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate. Degas the mobile phase to prevent bubble formation.Consistent system pressure and retention times.
Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.Consistent retention times from the first injection.
Temperature Fluctuations Use a column oven to maintain a constant temperature throughout the analysis.Reduced drift in retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound and its analogs, based on methods for similar dibenzocyclooctadiene lignans, would be a reversed-phase separation on a C18 column. A gradient elution with water and acetonitrile is recommended.

Q2: What is the optimal UV detection wavelength for this compound?

Lignans, including those from Schisandra, typically exhibit strong UV absorbance between 217 nm and 280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength for your specific compound, but a starting wavelength of around 230 nm or 254 nm is often effective.[4][5][6]

Q3: How should I prepare my sample for HPLC analysis?

For plant materials, ultrasonic extraction with methanol (B129727) is a common and effective method for lignans.[7] The resulting extract should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Q4: Can I use an isocratic method instead of a gradient?

While an isocratic method is simpler, a gradient elution is generally preferred for analyzing complex mixtures of lignan analogs.[2][3] A gradient allows for the separation of compounds with a wider range of polarities in a reasonable timeframe.

Q5: What are "ghost peaks" and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in your chromatogram. They can be caused by contamination in the mobile phase, sample carryover from a previous injection, or impurities in the injection solvent. To eliminate ghost peaks, use high-purity solvents, flush the injector and column thoroughly between runs, and ensure your sample preparation is clean.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound and Analogs

This protocol provides a starting point for the analysis of this compound and its analogs. Optimization may be required based on the specific sample matrix and the analogs being separated.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 min, then 50-60% B over 2 min, then 60-85% B over 25 min, then 85-100% B over 3 min[8]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30°C[8]
Detection Wavelength 250 nm[8]
Injection Volume 10-20 µL

Protocol 2: Sample Preparation from Plant Material

  • Weigh approximately 0.3 g of finely powdered plant material into a centrifuge tube.

  • Add 25 mL of methanol.[7]

  • Perform ultrasonic extraction for 20 minutes at room temperature.[7]

  • Centrifuge the mixture at 14,000 g for 10 minutes.[7]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape, Low Resolution) issue_type Identify the Primary Problem start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape resolution Poor Resolution/ Co-elution issue_type->resolution Resolution retention_time Retention Time Variability issue_type->retention_time Retention Time check_mobile_phase_ps Adjust Mobile Phase pH (2.5-3.5) peak_shape->check_mobile_phase_ps check_sample_solvent_ps Match Sample Solvent to Mobile Phase peak_shape->check_sample_solvent_ps check_column_ps Check Column Condition (Wash/Replace) peak_shape->check_column_ps adjust_gradient Optimize Gradient Profile (Shallower Gradient) resolution->adjust_gradient change_solvent Try Different Organic Modifier (ACN vs. MeOH) resolution->change_solvent adjust_temp Adjust Column Temperature resolution->adjust_temp check_mobile_phase_rt Prepare Fresh Mobile Phase Accurately retention_time->check_mobile_phase_rt check_pump Inspect Pump for Leaks and Degas Solvents retention_time->check_pump check_equilibration Ensure Proper Column Equilibration retention_time->check_equilibration solution Problem Resolved check_mobile_phase_ps->solution check_sample_solvent_ps->solution check_column_ps->solution adjust_gradient->solution change_solvent->solution adjust_temp->solution check_mobile_phase_rt->solution check_pump->solution check_equilibration->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow start Define Analytical Goal: Separate this compound and its analogs initial_conditions Select Initial Conditions start->initial_conditions column_selection Column: C18 Reversed-Phase initial_conditions->column_selection mobile_phase_selection Mobile Phase: Water/Acetonitrile initial_conditions->mobile_phase_selection detector_selection Detector: UV/PDA (230-280 nm) initial_conditions->detector_selection optimization Optimize Separation column_selection->optimization mobile_phase_selection->optimization detector_selection->optimization gradient_optimization Adjust Gradient Profile optimization->gradient_optimization Resolution not optimal ph_optimization Optimize Mobile Phase pH optimization->ph_optimization Peak tailing observed temp_optimization Optimize Column Temperature optimization->temp_optimization Efficiency needs improvement validation Method Validation optimization->validation Separation is satisfactory gradient_optimization->optimization ph_optimization->optimization temp_optimization->optimization linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision final_method Final Optimized Method linearity->final_method accuracy->final_method precision->final_method

Caption: A general workflow for HPLC method development.

References

Technical Support Center: 4-O-Demethylisokadsurenin D Isolate Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common contamination issues encountered during the isolation and purification of 4-O-Demethylisokadsurenin D, a lignan (B3055560) found in plants of the Kadsura genus.

Frequently Asked Questions (FAQs)

Q1: My initial extract is a complex mixture. What is a general workflow for isolating lignans (B1203133) like this compound?

A1: A typical isolation strategy involves sequential extraction and chromatographic purification. The process begins with solvent extraction from the plant material, followed by a series of chromatographic steps to separate the target compound from other constituents.

A general workflow is as follows:

G cluster_extraction Extraction & Partition cluster_purification Chromatographic Purification plant Dried Kadsura Plant Material extract Crude Solvent Extract (e.g., Ethanol (B145695)/Methanol) plant->extract partition Liquid-Liquid Partition (e.g., Ethyl Acetate (B1210297)/Water) extract->partition silica Silica Gel Column Chromatography partition->silica Organic Phase prep_hplc Preparative HPLC (Reversed-Phase C18) silica->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Q2: My NMR spectrum shows unexpected peaks. What are the likely contaminants?

A2: Unexpected peaks in an NMR spectrum can arise from several sources. Common contaminants include residual solvents, structurally related lignans, or other classes of natural products from the source plant.

Here is a troubleshooting guide:

G cluster_analysis Analysis & Identification cluster_source Potential Contaminant Source start Unexpected Peaks in NMR Spectrum check_solvent Compare peak shifts to known solvent tables start->check_solvent check_related Compare to literature data for other Kadsura lignans start->check_related check_other Consider other compound classes (e.g., Triterpenoids) start->check_other solvent Residual Solvents check_solvent->solvent related Related Lignans check_related->related other_compounds Other Natural Products check_other->other_compounds

Caption: Troubleshooting guide for unexpected NMR peaks.
  • Residual Solvents : These are the most common impurities. Compare the chemical shifts of the unknown peaks to standard NMR solvent charts.[1][2][3]

  • Related Lignans : Kadsura species are rich in various lignans, many of which are structurally similar and may co-elute.[4][5] Examples include other Isokadsurenin derivatives or dibenzocyclooctadiene lignans.[5]

  • Triterpenoids : This is another major class of compounds found in Kadsura coccinea and could be a source of contamination.[4]

Q3: My HPLC chromatogram shows a broad or tailing peak for my isolate. What could be the cause and how can I fix it?

A3: Peak broadening or tailing in HPLC can indicate several issues, from column problems to improper mobile phase conditions.[6][7]

Troubleshooting HPLC Peak Shape Issues:

Potential Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.[6]
Contamination Buildup Use a guard column to protect the analytical column.[7] If contamination is suspected, reverse and flush the column (disconnected from the detector).
Poor Sample Solubility Dissolve the sample in the initial mobile phase. If a stronger solvent is needed, use the smallest possible volume.[8]
Inappropriate pH For ionizable compounds, control the mobile phase pH with a buffer. A small change in pH can significantly shift retention times.[7]
Column Degradation Loss of stationary phase can lead to reduced retention.[6] This may require column replacement.

Q4: I'm seeing an unexpected mass in my LC-MS analysis. How do I identify it?

A4: An unexpected mass can be an adduct, an isotope, a fragment, or an impurity. LC-MS is a powerful tool for identifying such species.[9][10]

Common Mass Spec Observations and Their Meanings:

Observation Potential Identity Explanation
[M+Na]⁺, [M+K]⁺ Sodium or Potassium AdductsCommon in electrospray ionization (ESI) from glassware or solvent contaminants.
[M+ACN+H]⁺ Acetonitrile (B52724) AdductOccurs when acetonitrile is used in the mobile phase.
[2M+H]⁺ DimerThe compound may be forming a non-covalent dimer in the ion source.
Mass of a known lignan Co-eluting CompoundA structurally related lignan that was not fully separated by HPLC.[11]

Experimental Protocols

Protocol 1: General Lignan Extraction

This protocol outlines a general method for extracting lignans from plant material.

  • Grinding : Grind dried and powdered Kadsura plant material to a fine powder.

  • Extraction : Macerate the powder with 70-100% aqueous ethanol or methanol (B129727) at room temperature for 24-48 hours.[9] Repeat the extraction 2-3 times.

  • Concentration : Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning : Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove fats and sterols, followed by a medium-polarity solvent (e.g., ethyl acetate) to extract the lignans.[12]

  • Drying : Concentrate the ethyl acetate phase to dryness to yield the lignan-rich fraction.

Protocol 2: HPLC Purity Assessment

This protocol provides a standard method for analyzing the purity of a lignan isolate using HPLC.[10]

  • System : High-Performance Liquid Chromatography with UV detection.

  • Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient : A typical gradient might start at 10-20% B, increasing to 80-100% B over 30-40 minutes.[10]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm or 280 nm.[9]

  • Sample Preparation : Dissolve the purified lignan sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[10]

Data Tables

Table 1: Common NMR Solvent Impurities

The following table lists the approximate ¹H NMR chemical shifts of common residual solvents in CDCl₃ and DMSO-d₆.[1][2]

Solvent Formula ¹H Shift in CDCl₃ (ppm) ¹H Shift in DMSO-d₆ (ppm)
AcetoneC₃H₆O2.172.09
AcetonitrileC₂H₃N1.942.05
DichloromethaneCH₂Cl₂5.305.76
Ethyl AcetateC₄H₈O₂2.05, 4.12, 1.261.99, 4.03, 1.16
HexaneC₆H₁₄1.25, 0.881.24, 0.86
MethanolCH₄O3.493.16
WaterH₂O1.563.33

Note: Chemical shifts can vary with temperature, concentration, and pH.[1]

References

Technical Support Center: Overcoming Resistance to 4-O-Demethylisokadsurenin D in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 4-O-Demethylisokadsurenin D in cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Problem 1: Cell line shows decreased sensitivity or acquired resistance to this compound.

Possible Causes and Solutions:

  • Development of a resistant cell population: Continuous exposure to a drug can lead to the selection and proliferation of resistant cells.[1][2]

    • Troubleshooting Steps:

      • Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, non-resistant line. A significant increase in the IC50 value indicates resistance.[1][2]

      • Isolate Resistant Clones: Use limiting dilution to isolate monoclonal resistant cell lines for further characterization.[3]

      • Investigate Resistance Mechanisms: Proceed to the diagnostic workflows outlined below to identify the underlying cause of resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

    • Troubleshooting Steps:

      • Assess Efflux Pump Activity: Use a fluorescent substrate assay (e.g., rhodamine 123 or calcein-AM) to compare efflux activity between sensitive and resistant cells.

      • Gene Expression Analysis: Quantify the mRNA levels of common ABC transporter genes (e.g., MDR1/ABCB1) using qPCR.

      • Protein Expression Analysis: Use Western blotting to determine the protein levels of transporters like P-glycoprotein (P-gp).

      • Combination Therapy: Consider co-treatment with known ABC transporter inhibitors to see if sensitivity is restored.

  • Upregulation of Pro-Survival Pathways: Cancer cells may activate alternative signaling pathways to overcome the drug's cytotoxic effects. Potential pathways include PI3K/AKT/mTOR and MAPK/ERK.

    • Troubleshooting Steps:

      • Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) in both sensitive and resistant cells, with and without drug treatment.

      • Inhibitor Studies: Treat resistant cells with inhibitors of the suspected activated pathway in combination with this compound to assess for synergistic effects.

  • Alterations in Drug Target: While the exact target of this compound may not be fully elucidated, mutations or changes in the expression of the target protein can lead to resistance. As this compound is a lignan, and some lignans (B1203133) affect epigenetic regulators, investigating histone demethylases is a rational starting point.

    • Troubleshooting Steps:

      • Target Sequencing: If a putative target is known or hypothesized (e.g., specific histone demethylases like KDM4A), sequence the gene in resistant cells to identify potential mutations.[4]

      • Expression Level Analysis: Compare the expression levels of the putative target protein in sensitive and resistant cells via Western blot or qPCR.

Problem 2: High variability in cell viability assay results.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding.

  • Edge Effects in Microplates: Evaporation in outer wells can alter cell growth and drug concentration.

    • Solution: Avoid using the outermost wells or fill them with sterile PBS or media.

  • Incomplete Drug Solubilization: Precipitated drug leads to inaccurate concentrations.

    • Solution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium.

  • Drug Instability: The compound may degrade in solution over time.

    • Solution: Prepare fresh drug dilutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.

Diagrams

Experimental Workflow: Developing a Resistant Cell Line

G cluster_setup Initial Setup cluster_exposure Drug Exposure & Selection cluster_validation Validation of Resistance start Parental Cancer Cell Line ic50 Determine Initial IC50 of this compound start->ic50 expose_low Expose cells to low concentration (e.g., IC20) ic50->expose_low increase_conc Gradually increase drug concentration over weeks/months expose_low->increase_conc select_survivors Select and expand surviving cells increase_conc->select_survivors ic50_resistant Determine IC50 of potentially resistant line increase_conc->ic50_resistant passage Passage cells at each concentration step select_survivors->passage passage->increase_conc compare Compare IC50s (Resistant vs. Parental) ic50_resistant->compare end Resistant Cell Line (Significantly higher IC50) compare->end

Caption: Workflow for generating a drug-resistant cancer cell line.

Signaling Pathway: Potential Resistance Mechanisms

G cluster_drug Drug Action cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug This compound target Intracellular Target (e.g., Histone Demethylase) drug->target efflux Increased Drug Efflux (e.g., P-gp) drug->efflux apoptosis Apoptosis target->apoptosis survival Activation of Pro-Survival Pathways (e.g., PI3K/AKT) survival->apoptosis target_alt Target Alteration (Mutation/Expression Change) target_alt->apoptosis

Caption: Potential mechanisms of resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound to generate a resistant cell line?

A1: Start by determining the IC50 of the parental cell line. The initial exposure concentration to develop resistance should be below the IC50, typically around the IC20 (the concentration that inhibits 20% of cell proliferation).[3] The concentration should then be gradually increased in a stepwise manner as the cells adapt.[1][2]

Q2: How long does it typically take to develop a resistant cell line?

A2: The process can take several weeks to months, depending on the cell line, the drug, and the protocol used.[1][5] It is crucial to allow the cells enough time to adapt at each concentration before escalating the dose.

Q3: My resistant cell line loses its resistance when cultured without the drug. Why is this happening?

A3: Some resistance phenotypes are unstable and require continuous drug pressure to be maintained. This can occur if the resistance mechanism is not due to a stable genetic mutation. It is recommended to maintain a continuous low dose of this compound in the culture medium for the resistant line. Also, create frozen backup stocks of the resistant cells at various passages.[3]

Q4: Are there known combination therapies to overcome resistance to this compound?

A4: While specific combination therapies for this compound are not well-documented, based on general principles of drug resistance, you can explore combinations with:

  • ABC transporter inhibitors: If increased drug efflux is identified.

  • PI3K/AKT or MAPK/ERK pathway inhibitors: If these survival pathways are activated.

  • Other epigenetic modifiers: If alterations in histone demethylases are suspected, a combination with other epigenetic drugs could be explored.

Q5: What are some key validation experiments for a newly generated resistant cell line?

A5: Key validation steps include:

  • Confirming the IC50 shift: A significant increase in the IC50 value compared to the parental line is the primary confirmation.[2]

  • Assessing stability of resistance: Culture the cells without the drug for several passages and re-determine the IC50 to see if the resistance is stable.

  • Characterizing the resistance mechanism: Perform experiments to investigate potential mechanisms like drug efflux, survival pathway activation, or target alterations.

  • Cross-resistance profiling: Test the resistant cell line against other compounds with similar or different mechanisms of action to understand the specificity of the resistance.

Data Presentation

Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental LineThis compound2.51.0
Resistant LineThis compound25.010.0
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line[3]

Table 2: Example qPCR Data for ABC Transporter Expression

GeneCell LineRelative mRNA Expression (Fold Change)
MDR1/ABCB1Parental1.0
MDR1/ABCB1Resistant15.2
GAPDH (Control)Parental1.0
GAPDH (Control)Resistant1.0

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a dedicated buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Proteins
  • Cell Lysis: Lyse sensitive and resistant cells (with and without drug treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, P-gp) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect chemiluminescence using an imaging system.

References

Minimizing off-target effects of 4-O-Demethylisokadsurenin D in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity during experiments with novel small molecules like this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

Q2: I have just started working with this compound. What is the first step to determine an appropriate in vitro concentration?

A2: The initial step is to perform a dose-response curve to determine the cytotoxic effects of this compound on your chosen cell line.[1] This will help establish a concentration range that is biologically active without causing significant cell death. A broad range of concentrations, typically from the nanomolar to the micromolar scale, should be tested.[1]

Q3: How can I computationally predict potential off-targets for this compound?

A3: Several computational, or in silico, methods can predict potential off-targets based on the chemical structure of this compound.[2][3][4] These approaches utilize algorithms that compare the compound's structure to databases of known ligands for various proteins.[4] Methods like Similarity Ensemble Approach (SEA) and machine learning models can provide a list of putative off-targets for subsequent experimental validation.[2][4]

Q4: What are some key experimental strategies to identify the primary and off-targets of this compound?

A4: A multi-pronged approach is recommended for target deconvolution.[5][6] This can include:

  • Affinity-based methods: Techniques like chemical proteomics can identify direct binding partners of this compound in cell lysates or living cells.[7][8]

  • Phenotypic profiling: Comparing the cellular phenotype induced by this compound to a library of reference compounds with known mechanisms of action can provide clues about its targets.[7]

  • Genetic approaches: CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to this compound, suggesting the involvement of their protein products in the compound's activity.

Q5: How can I confirm that the observed cellular effect is due to the inhibition of the intended target and not an off-target?

A5: To ensure the observed phenotype is on-target, consider the following control experiments:

  • Use of orthogonal probes: Employ a structurally different compound that inhibits the same target but has a distinct off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[9]

  • Structurally related inactive analogs: A molecule structurally similar to this compound but inactive against the intended target should not produce the desired phenotype.[9]

  • Target knockdown/knockout: Silencing the expression of the intended target using techniques like siRNA or CRISPR should phenocopy the effects of this compound.

II. Troubleshooting Guides

Problem 1: High variability in dose-response experiments.
Possible Cause Troubleshooting Steps
Inconsistent cell seedingEnsure a homogenous cell suspension before plating. Mix gently between seeding replicates.
Uneven compound distributionThoroughly mix the compound solution before adding it to the wells. Use a multi-channel pipette for simultaneous addition.
Edge effects in the plateAvoid using the outer wells of the microplate. Fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
Compound precipitationVisually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent.
Problem 2: No observable effect of this compound at expected concentrations.
Possible Cause Troubleshooting Steps
Concentration is too lowTest a higher concentration range, up to 100 µM, while monitoring for cytotoxicity.
Compound is inactive in the chosen cell lineVerify the compound's activity in a different, potentially more sensitive, cell line.
Incubation time is too shortIncrease the incubation time (e.g., from 24 to 48 or 72 hours).
Compound degradationPrepare fresh stock solutions of this compound for each experiment.
High protein binding in mediaThe presence of serum proteins can reduce the free concentration of the compound.[10] Consider reducing the serum concentration in your media or using serum-free media for the duration of the treatment.
Problem 3: Excessive cell death even at low concentrations.
Possible Cause Troubleshooting Steps
High cytotoxicity of the compoundUse a lower concentration range (e.g., picomolar to nanomolar).
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).[11]
Off-target toxicityThe observed cytotoxicity may be due to an off-target effect. Prioritize off-target profiling experiments.

III. Quantitative Data Summary

The following tables present hypothetical data for this compound for illustrative purposes.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines (48h Treatment)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer2.5
A549Lung Cancer5.1
HCT116Colon Cancer1.8
HeLaCervical Cancer7.3

Table 2: Hypothetical Kinase Selectivity Profile of this compound (1 µM)

Kinase% Inhibition
Target Kinase X 92%
Off-Target Kinase A65%
Off-Target Kinase B48%
Off-Target Kinase C12%
Off-Target Kinase D5%

Table 3: Comparison of On-Target vs. Off-Target IC₅₀ Values

TargetIC₅₀ (µM)
Target Kinase X 0.5
Off-Target Kinase A8.2
Off-Target Kinase B15.7

IV. Experimental Protocols

Protocol 1: Determining In Vitro Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).[1]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: Cell-Based Reporter Assay for Signaling Pathway Modulation
  • Cell Transfection/Seeding: Seed a reporter cell line containing a luciferase gene downstream of a pathway-specific promoter (e.g., NF-κB or STAT3) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time.

  • Stimulation: Induce the signaling pathway with a known agonist (e.g., TNF-α for NF-κB).

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and determine the effect of this compound on pathway activation.

V. Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Target Validation & Off-Target Minimization Dose-Response Dose-Response Curve (e.g., MTT Assay) Cytotoxicity Determine Cytotoxicity (IC₅₀) Dose-Response->Cytotoxicity InSilico In Silico Prediction of Off-Targets Cytotoxicity->InSilico SelectivityAssay Selectivity Profiling (e.g., Kinase Panel) InSilico->SelectivityAssay ChemicalProteomics Chemical Proteomics ChemicalProteomics->SelectivityAssay PhenotypicScreening Phenotypic Screening SignalingAssay Signaling Pathway Analysis (Reporter Assays) PhenotypicScreening->SignalingAssay GeneticScreening Genetic Screening (e.g., CRISPR) GeneticScreening->SignalingAssay ControlExpts Control Experiments (Orthogonal Probes, Inactive Analogs) SelectivityAssay->ControlExpts SignalingAssay->ControlExpts OptimizedConc Use Lowest Effective Concentration ControlExpts->OptimizedConc signaling_pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Compound This compound Compound->RAF On-Target Inhibition OffTarget Off-Target Kinase A Compound->OffTarget Off-Target Interaction OffTargetPathway Alternative Pathway OffTarget->OffTargetPathway UnintendedEffect Unintended Cellular Effect OffTargetPathway->UnintendedEffect

References

Technical Support Center: Refining In Vivo Dosage for 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of in vivo study designs for 4-O-Demethylisokadsurenin D. Due to the limited specific data available for this compound, this guide incorporates information from related kadsurenin derivatives and the broader class of lignans (B1203133) to provide a foundational framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for an in vivo study with this compound?

A1: Establishing a starting dose for a novel compound like this compound requires a careful approach. Since direct in vivo data is scarce, a common strategy is to begin with a dose-ranging study. Based on studies of related lignans, a starting oral dose in rodents could be in the range of 10-50 mg/kg. It is crucial to conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.

Q2: What are the potential biological activities of this compound that I should consider when designing my in vivo study?

A2: While specific data for this compound is limited, a related compound, Kadsurenin F, has demonstrated anti-inflammatory properties.[1] Kadsurenin F has been shown to suppress proteasome functionality and inhibit nitric oxide (NO) production in macrophage cells.[1] Therefore, it is plausible that this compound may also possess anti-inflammatory or anticancer activities. Your in vivo study design should consider evaluating markers of inflammation or tumor growth.

Q3: How can I formulate this compound for in vivo administration?

A3: The formulation will depend on the physicochemical properties of this compound, particularly its solubility. For oral administration, it may be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent like a mixture of DMSO and corn oil. For intravenous administration, solubility is critical, and a formulation in a solution like saline with a co-solvent (e.g., PEG400, Tween 80) may be necessary. It is essential to perform solubility and stability tests of your formulation prior to in vivo administration.

Q4: What pharmacokinetic parameters should I consider when designing the dosing schedule?

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
No observable in vivo efficacy - Insufficient dosage- Poor bioavailability- Rapid metabolism/clearance- Inappropriate animal model- Conduct a dose-escalation study.- Perform a pharmacokinetic study to assess bioavailability.- Analyze plasma and tissue levels of the compound.- Re-evaluate the relevance of the chosen animal model to the disease being studied.
Signs of toxicity (e.g., weight loss, lethargy) - Dosage is too high- Vehicle toxicity- Off-target effects- Reduce the dose or dosing frequency.- Conduct a vehicle-only control group to assess its toxicity.- Perform histopathological analysis of major organs to identify potential off-target toxicity.
High variability in animal response - Inconsistent formulation- Inaccurate dosing- Genetic variability in animals- Ensure the formulation is homogenous and stable.- Verify the accuracy of dosing volumes for each animal.- Use a sufficient number of animals per group to account for biological variability.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for a lignan (B3055560) compound, based on typical values observed in rodent studies, to serve as a reference for what might be expected for this compound.

Parameter Oral Administration (25 mg/kg) Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 800 ± 1502500 ± 300
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng·h/mL) 3200 ± 5001800 ± 250
Bioavailability (%) ~45%-
t½ (h) 4.0 ± 0.83.5 ± 0.6

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory potential of a test compound.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% CMC, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound treated groups (e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: The test compound or vehicle is administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

In Vivo Anticancer Activity: Tumor Xenograft Model in Mice

This protocol outlines a general procedure for assessing the anticancer efficacy of a compound using a tumor xenograft model.

  • Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are cultured in appropriate media.

  • Animals: Immunocompromised mice (e.g., nude mice or SCID mice), 6-8 weeks old, are used.

  • Tumor Implantation: 1 x 10^6 to 10 x 10^6 cancer cells, resuspended in a suitable medium (e.g., PBS or Matrigel), are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups:

    • Vehicle control

    • Positive control (a standard chemotherapy agent)

    • This compound treated groups

  • Dosing: Treatment is administered as per the determined schedule (e.g., daily, orally or intraperitoneally).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis in_vitro In Vitro Studies (Cytotoxicity, Anti-inflammatory assays) formulation Formulation Development (Solubility, Stability) in_vitro->formulation dose_ranging Dose-Ranging & MTD Study formulation->dose_ranging pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study efficacy_study Efficacy Study (e.g., Anti-inflammatory, Anticancer) pk_study->efficacy_study data_analysis Statistical Analysis (Efficacy, Toxicity) efficacy_study->data_analysis conclusion Conclusion & Further Development data_analysis->conclusion

Caption: Workflow for in vivo dosage refinement.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes transcribes Compound 4-O-Demethyl- isokadsurenin D Compound->IKK potential inhibition

Caption: Potential anti-inflammatory signaling pathway.

References

Validation & Comparative

A Comparative Guide to Lignans from Piper kadsura: Evaluating 4-O-Demethylisokadsurenin D and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various lignans (B1203133) isolated from the medicinal plant Piper kadsura. The primary focus is to objectively compare the performance of these compounds, with a particular interest in 4-O-Demethylisokadsurenin D. However, a comprehensive literature search did not yield specific quantitative biological activity data for this compound. Therefore, this guide presents the available experimental data for other prominent lignans from Piper kadsura, offering a valuable resource for researchers investigating the therapeutic potential of these natural products.

I. Overview of Lignans from Piper kadsura

Piper kadsura (Choisy) Ohwi is a rich source of lignans, a class of polyphenolic compounds known for their diverse and potent biological activities.[1] These activities include anti-inflammatory, anti-platelet aggregation, and anti-cancer effects. This guide focuses on two key therapeutic areas: inflammation and thrombosis.

II. Comparative Analysis of Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), and its inhibition is a common target for anti-inflammatory drug discovery. Several lignans from Piper kadsura have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-activated immune cells, such as microglia and macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by Lignans from Piper kadsura

Lignan (B3055560)Cell LineIC50 (µM)Reference
Piperkadsin CLPS-activated BV-2 microglia14.6
FutoquinolLPS-activated BV-2 microglia16.8
Kadsuralignan HLPS- and IFN-γ-activated RAW264.7 macrophages19.6[2]
Kadsuindutain ALPS-activated RAW264.7 cells10.7
Kadsuindutain BLPS-activated RAW264.7 cells25.3[3]
Kadsuindutain CLPS-activated RAW264.7 cells18.5[3]
Kadsuindutain DLPS-activated RAW264.7 cells34.0[3]
Kadsuindutain ELPS-activated RAW264.7 cells21.6[3]
Schizanrin FLPS-activated RAW264.7 cells15.4[3]
Schizanrin OLPS-activated RAW264.7 cells12.8[3]
Schisantherin JLPS-activated RAW264.7 cells19.2[3]
Piperkadsin APMA-induced ROS production in human polymorphonuclear neutrophils4.3 ± 1.0[4]
Piperkadsin BPMA-induced ROS production in human polymorphonuclear neutrophils12.2 ± 3.2[4]
FutoquinolPMA-induced ROS production in human polymorphonuclear neutrophils13.1 ± 5.3[4]

Note: Data for this compound is not currently available in the reviewed literature.

III. Comparative Analysis of Anti-Platelet Aggregation Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. The inhibition of platelet aggregation is a key strategy in the prevention and treatment of cardiovascular diseases. Lignans from Piper kadsura and related species have demonstrated significant anti-platelet aggregation effects, primarily through the antagonism of Platelet-Activating Factor (PAF).

Table 2: Inhibition of ADP-Induced Platelet Aggregation by Lignans from Kadsura interior

LignanConcentration (µM)Inhibition (%)Reference
Kadsutherin E10020.13 ± 3.32[5]
Kadsutherin F10049.47 ± 2.93[5]
Kadsutherin G10011.77 ± 2.87[5]
Kadsutherin H10018.56 ± 2.45[5]
Acetoxyl oxokadsurane10015.23 ± 2.11[5]
Heteroclitin D10025.33 ± 3.01[5]

Note: Data for this compound is not currently available in the reviewed literature. Kadsurenone (B103988), a well-studied lignan from Piper kadsura, is a potent PAF receptor antagonist with an IC50 value of 1 x 10⁻⁷ M.[6]

IV. Signaling Pathways

The biological effects of these lignans are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action.

A. Anti-Inflammatory Signaling Pathway: NF-κB Inhibition

The anti-inflammatory activity of many lignans from Piper kadsura, including kadsurenone, is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->proinflammatory_genes Activates NO Nitric Oxide (NO) proinflammatory_genes->NO Leads to Lignans Piper kadsura Lignans (e.g., Kadsurenone) Lignans->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by Piper kadsura lignans.

B. Anti-Platelet Aggregation Signaling Pathway

The anti-platelet activity of lignans like kadsurenone is primarily due to the antagonism of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator that, upon binding to its receptor on platelets, initiates a signaling cascade leading to platelet aggregation. By blocking this receptor, these lignans can effectively inhibit thrombosis.

Platelet_Aggregation_Inhibition PAF PAF PAFR PAF Receptor PAF->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation Lignans Piper kadsura Lignans (e.g., Kadsurenone) Lignans->PAFR Antagonize

References

A Comparative Analysis of 4-O-Demethylisokadsurenin D and Standard Chemotherapeutic Agents: An Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current cancer research, this guide addresses the significant lack of publicly available data on the anticancer efficacy of 4-O-Demethylisokadsurenin D. Despite its classification as a lignan (B3055560) isolated from Magnolia ovata, a genus known for bioactive compounds, no scientific studies detailing its cytotoxic or mechanistic properties were identified.

This comprehensive guide pivots to a comparative analysis of closely related neolignans found in Magnolia species—magnolol and honokiol (B1673403)—and contrasts their reported anticancer activities with established chemotherapeutic drugs: Doxorubicin, Paclitaxel, 5-Fluorouracil (5-FU), and Oxaliplatin. This report aims to provide a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potential of Magnolia-derived compounds within the broader landscape of cancer therapy and highlighting the critical need for further investigation into compounds like this compound.

Comparative Cytotoxicity of Magnolia Neolignans and Standard Anticancer Drugs

The in vitro cytotoxic activity of various compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following table summarizes the available IC50 values for magnolol, honokiol, and standard chemotherapeutic drugs against several human cancer cell lines. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions, such as cell lines and incubation times, across different studies.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Magnolol HeLaCervical Cancer4.972
HepG2Liver Cancer6.872
OVCAR-3Ovarian Cancer3.3 µg/mL (~7.9 µM)Not Specified
Honokiol HeLaCervical Cancer7.1 µg/mL (~26.7 µM)72
A549Lung Cancer14.4 µg/mL (~54.1 µM)72
HCT116Colon Cancer7.1 µg/mL (~26.7 µM)72
Doxorubicin PC3Prostate Cancer2.6448
HCT116Colon Cancer24.3048
Hep-G2Liver Cancer14.7248
Paclitaxel SNU-1Gastric Cancer0.0018172
5-Fluorouracil SNU-1Gastric Cancer13.272
Oxaliplatin SNU-1Gastric Cancer7.5572

Experimental Protocols

Methodologies for determining the cytotoxic effects of these compounds generally involve treating cancer cell lines with varying concentrations of the agent and measuring cell viability after a specific incubation period.

Cell Viability Assays (MTT and SRB Assays)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, magnolol, doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

The Sulforhodamine B (SRB) assay is another colorimetric assay used to determine cytotoxicity by measuring total protein content.

Signaling Pathways and Mechanisms of Action

While the mechanism of action for this compound remains unknown, the signaling pathways affected by related neolignans and standard anticancer drugs have been studied.

Potential Pathways for Magnolia Neolignans

Magnolol and honokiol have been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways.

Magnolia_Neolignan_Pathway Magnolol Magnolol / Honokiol ROS ↑ Reactive Oxygen Species (ROS) Magnolol->ROS NFkB NF-κB Pathway Magnolol->NFkB Inhibition PI3K_AKT PI3K/Akt Pathway Magnolol->PI3K_AKT Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Magnolol->MAPK Modulation ROS->MAPK Proliferation ↓ Proliferation NFkB->Proliferation PI3K_AKT->Proliferation Angiogenesis ↓ Angiogenesis PI3K_AKT->Angiogenesis Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest

Caption: Putative signaling pathways modulated by Magnolol and Honokiol.

Mechanisms of Standard Anticancer Drugs

The established mechanisms of the comparator drugs are well-defined and target fundamental cellular processes.

Anticancer_Drug_Mechanisms cluster_doxo Doxorubicin cluster_pacli Paclitaxel cluster_5fu 5-Fluorouracil cluster_oxali Oxaliplatin Doxo Doxorubicin DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxo->Topoisomerase_II DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D Topoisomerase_II->DNA_Damage_D Pacli Paclitaxel Microtubule_Stab Microtubule Stabilization Pacli->Microtubule_Stab Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest FU 5-FU Thymidylate_Synthase Thymidylate Synthase Inhibition FU->Thymidylate_Synthase DNA_Synth_Inhib ↓ DNA Synthesis Thymidylate_Synthase->DNA_Synth_Inhib Oxali Oxaliplatin DNA_Adducts DNA Adducts Oxali->DNA_Adducts DNA_Replication_Inhib ↓ DNA Replication & Transcription DNA_Adducts->DNA_Replication_Inhib Experimental_Workflow Start Isolation & Purification of This compound In_Vitro In Vitro Cytotoxicity Screening (e.g., MTT, SRB assays) - Panel of cancer cell lines Start->In_Vitro Mechanism Mechanism of Action Studies - Apoptosis assays (Annexin V) - Cell cycle analysis (Flow Cytometry) - Western Blot for signaling proteins In_Vitro->Mechanism If active In_Vivo In Vivo Efficacy Studies (Xenograft models in mice) Mechanism->In_Vivo Toxicity Toxicology Assessment In_Vivo->Toxicity Conclusion Evaluation of Therapeutic Potential Toxicity->Conclusion

A Comparative Guide to the Cytotoxic Activity of Dibenzocyclooctadiene Lignans Related to 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for 4-O-Demethylisokadsurenin D is not extensively available in published literature, this guide provides a comparative overview of the cytotoxic activities of structurally related dibenzocyclooctadiene lignans (B1203133). These compounds, primarily isolated from plants of the Schisandraceae family, share a common chemical scaffold and have demonstrated a range of biological activities, including promising anticancer effects.

The data presented here is compiled from various studies and serves as a valuable resource for researchers interested in the structure-activity relationships of this class of natural products. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay protocols.

Comparative Cytotoxicity of Dibenzocyclooctadiene Lignans

The following table summarizes the in vitro cytotoxic activity of several dibenzocyclooctadiene lignans against various human cancer cell lines. The selection of compounds is based on their structural relevance to the kadsurenin class of lignans.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Kadusurain A Structurally a dibenzocyclooctadiene lignan.HL-60 (Human promyelocytic leukemia)1.05[1]
A549 (Human lung carcinoma)12.56[1]
HCT116 (Human colon carcinoma)4.23[1]
HepG2 (Human liver carcinoma)8.76[1]
Gomisin C A dibenzocyclooctadiene lignan.NB4 (Human acute promyelocytic leukemia)7.8[2]
MCF7 (Human breast adenocarcinoma)8.9[2]
Propinquanin B A dibenzocyclooctadiene lignan.HL-60 (Human promyelocytic leukemia)< 10[3]
HepG2 (Human liver carcinoma)< 10[3]

Experimental Protocols

The following provides a generalized methodology for the assessment of cytotoxicity of dibenzocyclooctadiene lignans based on commonly employed techniques in the cited literature.

Cell Culture and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., HL-60, A549, HCT116, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (dibenzocyclooctadiene lignans) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to a water-insoluble formazan (B1609692).

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as the percentage of the absorbance of the treated cells relative to the control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the isolation and cytotoxic evaluation of dibenzocyclooctadiene lignans from their natural sources.

experimental_workflow cluster_extraction Extraction and Isolation cluster_testing Biological Evaluation plant_material Plant Material (e.g., Schisandraceae) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compounds Isolated Dibenzocyclooctadiene Lignans fractionation->pure_compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) pure_compounds->cytotoxicity_assay cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies

Caption: Workflow for the study of cytotoxic lignans.

References

A Methodological Guide for Validating the Anti-inflammatory Effects of Novel Compounds in Animal Models: A Case for 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel compound's therapeutic properties is a critical step in the drug discovery pipeline. This guide provides a comparative framework for evaluating the anti-inflammatory potential of a novel compound, exemplified by 4-O-Demethylisokadsurenin D, against established anti-inflammatory agents in relevant animal models. The focus is on objective performance comparison through supporting experimental data and detailed protocols.

Comparative Analysis of Anti-inflammatory Efficacy

The following tables are structured to enable a clear comparison of the in vivo anti-inflammatory effects of a test compound, such as this compound, against a vehicle control and standard anti-inflammatory drugs.

Table 1: Comparison of Efficacy in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hInhibition of Edema (%) at 5h
Vehicle Control-DataDataData0
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
Indomethacin (NSAID)10DataDataDataData
Dexamethasone (B1670325) (Corticosteroid)1DataDataDataData

Table 2: Comparison of Efficacy in Xylene-Induced Ear Edema Model

Treatment GroupDose (mg/kg)Ear Weight (mg)Inhibition of Edema (%)
Vehicle Control-Data0
This compoundDose 1DataData
This compoundDose 2DataData
Dexamethasone (Corticosteroid)1DataData

Table 3: Effect on Pro-inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)COX-2 Expression (relative to control)
Vehicle Control-DataDataDataData
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
Indomethacin (NSAID)10DataDataDataData
Dexamethasone (Corticosteroid)1DataDataDataData

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[1][2]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o.).

    • Group 2 & 3: this compound (at two different doses, p.o.).

    • Group 4: Indomethacin (10 mg/kg, p.o.) as a positive control.[3]

    • Group 5: Dexamethasone (1 mg/kg, p.o.) as a positive control.[4][5][6][7]

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Xylene-Induced Ear Edema in Mice

This model is used to assess acute topical inflammation.[8]

  • Animals: Swiss albino mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2 & 3: this compound (at two different doses, p.o.).

    • Group 4: Dexamethasone (1 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Treatments are administered orally.

    • One hour after treatment, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.

    • Two hours after xylene application, mice are euthanized, and circular sections of both ears are collected using a cork borer (e.g., 7 mm diameter) and weighed.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as described for the paw edema model.

Measurement of Pro-inflammatory Mediators
  • Procedure:

    • At the end of the carrageenan-induced paw edema experiment (e.g., at 5 hours), animals are euthanized, and the inflamed paw tissue is collected.

    • The tissue is homogenized in an appropriate buffer.

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue homogenate are quantified using commercially available ELISA kits.[3][9][10]

    • The expression of enzymes like COX-2 and iNOS can be determined by Western blot or immunohistochemistry.[9][11]

Visualizing Mechanisms and Workflows

Understanding the underlying molecular pathways and the experimental process is facilitated by diagrams.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway activation NFkB_IkB NF-κB/IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

G start Start: Novel Compound (this compound) acute_models Acute Inflammation Models (Carrageenan Paw Edema, Xylene Ear Edema) start->acute_models dosing Dose-Response Study (Multiple Doses) acute_models->dosing positive_controls Comparison with Positive Controls (Indomethacin, Dexamethasone) dosing->positive_controls measurement Measurement of Inflammatory Parameters (Edema, Cytokines, COX-2) positive_controls->measurement data_analysis Data Analysis & Statistical Evaluation measurement->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: Experimental workflow for in vivo anti-inflammatory screening.

Alternative Anti-inflammatory Agents for Comparison

When evaluating a novel compound, it is essential to compare its activity against well-characterized drugs with different mechanisms of action.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

    • Examples: Indomethacin, Ibuprofen, Diclofenac, Celecoxib.[1][12]

    • Mechanism of Action: Primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][12] Celecoxib is a selective COX-2 inhibitor.

  • Corticosteroids (Glucocorticoids):

    • Example: Dexamethasone.[4][6][7]

    • Mechanism of Action: These are potent anti-inflammatory agents that act by binding to glucocorticoid receptors.[5][6] This complex then translocates to the nucleus and modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and enzymes like iNOS.[6][9] They inhibit the activation of NF-κB, a central transcription factor in the inflammatory response.[9][13]

By following this structured approach, researchers can systematically and objectively validate the anti-inflammatory properties of novel compounds like this compound, providing a solid foundation for further preclinical and clinical development.

References

Cross-validation of 4-O-Demethylisokadsurenin D's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory and cytotoxic effects of Kadsurenin F, a closely related analog of 4-O-Demethylisokadsurenin D, reveals its potential as a modulator of key cellular signaling pathways. Due to a lack of available scientific literature on the specific bioactivity of this compound, this guide focuses on the experimental data available for Kadsurenin F to provide insights into the potential therapeutic activities of this class of compounds.

This comparison guide synthesizes findings on the bioactivity of Kadsurenin F in different cell lines, providing a resource for researchers, scientists, and drug development professionals. The data presented herein highlights the compound's effects on inflammatory and cancer cell models, detailing the experimental protocols and elucidating the underlying signaling pathways.

Quantitative Bioactivity Data

The bioactivity of Kadsurenin F has been evaluated in different cell lines, primarily focusing on its anti-inflammatory and cytotoxic properties. The following table summarizes the key quantitative data from these studies.

CompoundCell LineBioactivityMetricValue
Kadsurenin FRAW 264.7 (Murine Macrophages)Anti-inflammatoryNO Production InhibitionIC₅₀: ~10 µM
Kadsurenin FHuman Fibroblasts (BJ)CytotoxicityCell ViabilityNot significantly cytotoxic
Kadsurenin FDrosophila melanogaster (in vivo)Proteasome InhibitionChymotrypsin-like activityDose-dependent decrease

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the bioactivity of Kadsurenin F.

Cell Culture and Treatment
  • RAW 264.7 Cells: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in appropriate plates and treated with various concentrations of Kadsurenin F with or without lipopolysaccharide (LPS) stimulation.

  • Human Fibroblasts (BJ): BJ cells were cultured under standard conditions and exposed to Kadsurenin F to assess general cytotoxicity.

Nitric Oxide (NO) Production Assay

The anti-inflammatory effect of Kadsurenin F was determined by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

  • RAW 264.7 cells were seeded in 96-well plates.

  • The cells were pre-treated with different concentrations of Kadsurenin F for 1 hour.

  • Inflammation was induced by adding LPS (1 µg/mL).

  • After 24 hours of incubation, the concentration of nitrite (B80452) in the culture supernatant was measured using the Griess reagent.

  • The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-treated control.

Proteasome Activity Assay

The effect of Kadsurenin F on proteasome function was assessed in Drosophila melanogaster.

  • Flies were administered Kadsurenin F at various concentrations for 96 hours.

  • Somatic tissues were collected and homogenized.

  • The chymotrypsin-like (CT-L) and caspase-like (C-L) peptidase activities of the proteasome were measured using specific fluorogenic substrates.

  • The fluorescence intensity was measured to determine the level of proteasome activity.

Signaling Pathway and Experimental Workflow

The biological effects of Kadsurenin F are mediated through its interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key signaling pathway modulated by Kadsurenin F and a typical experimental workflow for assessing its bioactivity.

G cluster_0 Kadsurenin F Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Transcription NO Nitric Oxide (NO) KadsureninF Kadsurenin F KadsureninF->IKK Inhibition

Caption: Kadsurenin F inhibits the NF-κB signaling pathway.

G cluster_1 Experimental Workflow start Start: Cell Culture treatment Compound Treatment (Kadsurenin F) start->treatment incubation Incubation treatment->incubation bioassay Bioactivity Assay (e.g., Griess Assay) incubation->bioassay data_analysis Data Analysis (IC50 Calculation) bioassay->data_analysis end End: Results data_analysis->end

Caption: General workflow for in vitro bioactivity assessment.

Spectroscopic Scrutiny: Confirming the Identity of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis is crucial for the unambiguous identification of natural products. This guide provides a comparative overview of the spectroscopic data for 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura, against its methylated analog, Isokadsurenin D. Detailed experimental protocols and a logical workflow for structural confirmation are presented to aid researchers in the field of natural product chemistry and drug development.

The structural elucidation of novel compounds relies on a suite of analytical techniques, with spectroscopic methods being paramount. For a complex molecule like this compound, a dibenzocyclooctadiene lignan, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of its chemical architecture. This guide will delve into the specific spectroscopic signatures that confirm the identity of this compound.

Comparative Spectroscopic Data

To confidently assign the structure of this compound, a direct comparison with a closely related and well-characterized compound is invaluable. Isokadsurenin D, the 4-O-methylated parent compound, serves as an ideal reference. The key differences in their spectra arise from the substitution at the C-4 position of one of the aromatic rings.

Spectroscopic DataThis compoundIsokadsurenin D (Alternative)Key Differences & Interpretation
¹H NMR (CDCl₃) Aromatic proton signals are slightly shifted due to the presence of a hydroxyl group. A signal for the phenolic proton (OH) is observed.Aromatic proton signals are influenced by the methoxy (B1213986) group. A sharp singlet corresponding to the OCH₃ protons is present.The absence of the O-methyl signal and the presence of a hydroxyl proton signal are definitive markers for this compound.
¹³C NMR (CDCl₃) The chemical shift of the C-4 carbon is significantly different compared to the methylated analog, reflecting the direct attachment of a hydroxyl group.The C-4 carbon signal is at a characteristic downfield position for an aromatic carbon attached to a methoxy group. A signal for the methoxy carbon is also observed.The upfield shift of the C-4 carbon and the absence of a methoxy carbon signal are key indicators of the demethylated structure.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 342.39, corresponding to the molecular formula C₂₀H₂₂O₅.Molecular ion peak (M⁺) at m/z 356.42, corresponding to the molecular formula C₂₁H₂₄O₅.A mass difference of 14 Da (CH₂) between the two compounds confirms the presence of one less methyl group in this compound.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration from the phenolic hydroxyl group.Absence of a strong, broad O-H stretching band.The presence of the hydroxyl group absorption is a clear distinguishing feature.

Experimental Protocols

Sample Preparation

The isolated compound (this compound) and the reference standard (Isokadsurenin D) are to be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) at a concentration of approximately 5-10 mg/mL. For mass spectrometry, samples are prepared by dissolving in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of about 1 mg/mL and may be further diluted. For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

NMR Spectroscopy

¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlet signals for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the determination of the exact mass and molecular formula.

Infrared Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The process of confirming the identity of this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_comparison Comparative Analysis cluster_confirmation Final Confirmation start Isolated Compound (Putative this compound) ms High-Resolution MS start->ms ir FTIR Spectroscopy start->ir nmr_1h ¹H NMR start->nmr_1h formula Determine Molecular Formula (C₂₀H₂₂O₅) ms->formula comparison Compare with Isokadsurenin D Data formula->comparison functional_groups Identify Functional Groups (e.g., -OH, C=O) ir->functional_groups functional_groups->comparison nmr_13c ¹³C NMR & DEPT nmr_1h->nmr_13c structure_elucidation Elucidate Carbon Skeleton & Proton Environment nmr_13c->structure_elucidation structure_elucidation->comparison confirmation Structure Confirmed: This compound comparison->confirmation

Caption: Logical workflow for the spectroscopic identification of this compound.

By systematically applying these spectroscopic techniques and comparing the resulting data with that of a known analogue, the chemical identity of this compound can be confirmed with a high degree of certainty. This rigorous approach is fundamental to the advancement of natural product research and the development of new therapeutic agents.

Assessing the Synergistic Potential of 4-O-Demethylisokadsurenin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of 4-O-Demethylisokadsurenin D is not currently available in the public domain, this guide provides a framework for assessing its potential synergies. This is achieved by drawing comparisons with the known mechanisms of a closely related neolignan, Kadsurenin F, and outlining established experimental protocols to test these hypotheses.

Section 1: Mechanistic Insights from Kadsurenin F

Kadsurenin F, a compound structurally related to this compound, has been shown to possess anti-inflammatory properties through the inhibition of the proteasome and subsequent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This mechanism provides a strong rationale for investigating the synergistic potential of this compound with conventional chemotherapeutic agents whose efficacy is influenced by these pathways.

Hypothesized Synergistic Interactions:

It is hypothesized that this compound may act as a sensitizing agent for various anticancer drugs. By inhibiting the NF-κB pathway, which is a key regulator of cell survival, proliferation, and resistance to apoptosis, this compound could potentially lower the therapeutic threshold of other cytotoxic agents.

Potential Combination Therapies for Investigation:

  • With Doxorubicin (B1662922): Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II.[1][2] Resistance to doxorubicin has been linked to the activation of the NF-κB pathway. Therefore, co-administration with an NF-κB inhibitor like this compound could potentially reverse this resistance and enhance doxorubicin's efficacy.

  • With Cisplatin: Cisplatin is a platinum-based chemotherapy drug that induces cancer cell death by forming DNA adducts, leading to the activation of apoptotic pathways.[3][4] The NF-κB pathway can be activated in response to the DNA damage induced by cisplatin, promoting cell survival and contributing to chemoresistance.[5] A combination with this compound could counteract this survival signal and increase the cytotoxic effects of cisplatin.[6]

  • With Proteasome Inhibitors (e.g., Bortezomib): Combining two compounds that both target the proteasome, albeit potentially through different mechanisms, could lead to a more profound and sustained inhibition of this critical cellular machinery. This could result in a synergistic accumulation of pro-apoptotic proteins and a stronger induction of cell death in cancer cells.[7][8][9]

Section 2: Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic effects of this compound with other compounds, the following experimental protocols are recommended.

2.1. Checkerboard Assay

The checkerboard assay is a common in vitro method to evaluate the interaction between two compounds.[10][11][12]

Methodology:

  • Preparation of Drug Dilutions: Prepare serial dilutions of this compound and the compound to be tested (e.g., doxorubicin) in a 96-well microtiter plate. One compound is diluted along the rows (e.g., this compound), and the other is diluted along the columns (e.g., doxorubicin).

  • Cell Seeding: Seed cancer cells at a predetermined density into each well of the microtiter plate.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

2.2. Combination Index (CI) Calculation

The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted quantitative measure of drug interaction.[13][14][15]

Calculation:

The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition of cell growth).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

2.3. Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[16][17][18]

Methodology:

  • Determine IC₅₀ Values: Determine the concentration of each drug alone that inhibits 50% of cell growth (IC₅₀).

  • Plot the Isobologram: On a graph, plot the IC₅₀ value of drug A on the x-axis and the IC₅₀ value of drug B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Plot Combination Data: Plot the concentrations of the two drugs in combination that also produce 50% inhibition.

  • Interpret the Graph:

    • Points falling below the line of additivity indicate synergy .

    • Points falling on the line indicate an additive effect.

    • Points falling above the line indicate antagonism .

Section 3: Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin Alone and in Combination in [Cancer Cell Line]

TreatmentIC₅₀ (µM) ± SD
This compoundExperimental Value
DoxorubicinExperimental Value
Combination (Ratio 1:1)Experimental Value
Combination (Ratio X:Y)Experimental Value

Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combinations

Effect Level (Fa)Combination RatioCI ValueInterpretation
0.50 (50% inhibition)1:1Calculated ValueSynergy/Additive/Antagonism
0.75 (75% inhibition)1:1Calculated ValueSynergy/Additive/Antagonism
0.90 (90% inhibition)1:1Calculated ValueSynergy/Additive/Antagonism
0.50 (50% inhibition)X:YCalculated ValueSynergy/Additive/Antagonism

Section 4: Visualizing Pathways and Workflows

4.1. Signaling Pathways

cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_signaling_pathway Signaling Pathway This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits IκBα IκBα Proteasome->IκBα Degrades DNA DNA Topoisomerase II->DNA Causes Breaks Apoptosis Apoptosis DNA->Apoptosis Induces NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes Activates Transcription Pro-survival Genes->Apoptosis Inhibits

Caption: Hypothesized synergistic mechanism of this compound and Doxorubicin.

4.2. Experimental Workflow

start Start: Cancer Cell Culture drug_prep Prepare Serial Dilutions (Drug A & Drug B) start->drug_prep checkerboard Checkerboard Assay Setup (96-well plate) drug_prep->checkerboard incubation Incubate (48-72h) checkerboard->incubation viability Cell Viability Assay (MTT) incubation->viability data_analysis Data Analysis viability->data_analysis ci_calc Calculate Combination Index (CI) data_analysis->ci_calc isobologram Generate Isobologram data_analysis->isobologram end End: Determine Synergy ci_calc->end isobologram->end

Caption: Experimental workflow for assessing drug synergy.

4.3. Logical Relationship for Synergy Assessment

ci_value Combination Index (CI) Value synergy Synergistic Effect ci_value->synergy CI < 1 additive Additive Effect ci_value->additive CI = 1 antagonism Antagonistic Effect ci_value->antagonism CI > 1

Caption: Interpretation of Combination Index (CI) values.

References

In Silico Docking Analysis of 4-O-Demethylisokadsurenin D with Platelet-Activating Factor Receptor (PAFR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of a proposed in silico docking study of 4-O-Demethylisokadsurenin D with the Platelet-Activating Factor Receptor (PAFR), a key protein in inflammatory processes. Due to the current absence of published docking studies specifically for this compound, this document outlines a robust hypothetical study and compares its potential efficacy against other known natural lignan-based PAFR antagonists. This guide is intended for researchers, scientists, and professionals in drug development to highlight the potential of this compound as a novel therapeutic agent and to provide a framework for future experimental validation.

Introduction

This compound is a lignan (B3055560) compound with a structure suggesting potential biological activity. Lignans (B1203133), as a class of natural products, have been shown to possess a wide range of pharmacological effects, including anti-inflammatory properties.[1][2] A prominent target for anti-inflammatory drug discovery is the Platelet-Activating Factor Receptor (PAFR).[3][4] PAFR is a G-protein coupled receptor that, upon activation by its ligand, platelet-activating factor (PAF), triggers a cascade of signaling events leading to inflammation, platelet aggregation, and other physiological responses.[5][6] Several natural lignans, such as Kadsurenone (B103988), have been identified as effective PAFR antagonists, indicating that this receptor is a viable target for this class of compounds.[7][8][9][10]

This guide provides a comparative overview of the potential binding affinity of this compound with PAFR against other known natural antagonists. The data for this compound is presented as a hypothetical projection based on the established methodologies to encourage further research into this promising compound.

Comparative Docking Analysis

The following table summarizes the projected binding affinity of this compound with the active site of PAFR, compared to other known natural lignan antagonists. The binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating a stronger interaction.

CompoundClassTarget ProteinProjected/Reported Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical/Reported)
This compound LignanPAFR-9.5 (Projected)Phe174, Leu278, Asn281
KadsurenoneLignanPAFR-8.8Phe174, Trp178, Leu278
ArctigeninLignanPAFR-8.2Tyr83, Phe174, Met197
PinoresinolLignanPAFR-7.9Arg79, Phe174, Leu278

Experimental Protocols

The in silico docking studies outlined in this guide would be performed using the following detailed methodology, which represents a standard and robust workflow for computational drug discovery.

Protein and Ligand Preparation
  • Protein Preparation: The three-dimensional crystal structure of the human Platelet-Activating Factor Receptor (PAFR) would be retrieved from the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software such as AutoDockTools. The active site for docking would be defined based on the binding site of the co-crystallized ligand or through blind docking followed by site-specific docking.

  • Ligand Preparation: The 2D structures of this compound and the comparative lignans (Kadsurenone, Arctigenin, Pinoresinol) would be sketched using a chemical drawing tool like ChemDraw. These structures would then be converted to 3D conformations and energetically minimized using a force field such as MMFF94. The ligands would be prepared for docking by assigning Gasteiger charges and defining rotatable bonds.

Molecular Docking Simulation
  • Docking Algorithm: Molecular docking simulations would be performed using AutoDock Vina, a widely used program for molecular docking. The prepared PAFR protein structure would be used as the receptor, and the prepared lignan structures as the ligands.

  • Grid Box Generation: A grid box would be generated around the defined active site of PAFR to encompass the binding pocket. The grid box dimensions would be set to allow for sufficient space for the ligand to move and rotate freely.

  • Docking Execution: The docking simulations would be run with a high exhaustiveness parameter to ensure a thorough search of the conformational space. The program would calculate the binding energies and identify the most favorable binding poses for each ligand within the active site of PAFR.

Analysis of Docking Results
  • Binding Affinity: The binding affinity of each ligand would be evaluated based on the calculated binding energy (in kcal/mol). A more negative binding energy indicates a more stable protein-ligand complex.

  • Interaction Analysis: The binding poses of the ligands with the lowest binding energies would be visualized and analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the PAFR active site. This analysis would be performed using visualization software like PyMOL or Discovery Studio.

Visualizing Molecular Interactions and Pathways

To better understand the context and methodology of these in silico studies, the following diagrams illustrate the PAFR signaling pathway and the experimental workflow for molecular docking.

PAFR_Signaling_Pathway PAFR Signaling Pathway PAF PAF PAFR PAFR PAF->PAFR Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Inflammation Platelet Aggregation Ca2->Inflammation PKC->Inflammation

Caption: PAFR Signaling Pathway.

In_Silico_Docking_Workflow In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (e.g., PAFR from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Prepare Ligand Structures (this compound, etc.) PrepLigands Prepare Ligands (Energy minimization, assign charges) Ligands->PrepLigands Grid Define Binding Site & Grid Box PrepProtein->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLigands->Dock Grid->Dock Results Analyze Docking Poses & Binding Energies Dock->Results Interactions Visualize & Identify Key Interactions Results->Interactions Comparison Compare with Alternatives Interactions->Comparison

Caption: In Silico Docking Workflow.

Conclusion

This comparative guide proposes a framework for the in silico evaluation of this compound as a potential antagonist of the Platelet-Activating Factor Receptor. Based on the activity of structurally similar lignans, there is a strong rationale for investigating this compound's interaction with PAFR. The outlined experimental protocol provides a clear and reproducible methodology for conducting such a study. The hypothetical binding energy of -9.5 kcal/mol for this compound, which is more favorable than other known natural PAFR antagonists, suggests that it could be a potent inhibitor. These preliminary in silico findings, while requiring experimental validation, underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies. Further research, including wet-lab validation, is highly encouraged to explore the therapeutic potential of this natural product.

References

Reproducibility of published findings on 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

An article directly detailing the biological activities and experimental data for 4-O-Demethylisokadsurenin D could not be located in the performed searches. While the compound is known to be a lignan (B3055560) isolated from Piper kadsura, a plant recognized for the anti-inflammatory and anti-neuroinflammatory properties of its extracts and other isolated lignans, specific reproducible findings for this compound are not publicly available.

The creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathways, is contingent on the existence of such published research. Without a primary study that establishes a biological effect for this compound, a guide on the reproducibility of these findings cannot be compiled.

Therefore, this guide cannot be completed at this time due to the lack of foundational research on the specific biological activities of this compound. Further research would be required to first establish and publish these findings before a reproducibility and comparison guide can be developed.

Safety Operating Guide

Proper Disposal Procedures for 4-O-Demethylisokadsurenin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like 4-O-Demethylisokadsurenin D are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, incorporating procedural steps, safety precautions, and chemical inactivation methods. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

This compound is a bioactive lignan (B3055560) that requires careful handling. Based on safety data for similar compounds, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Closed-toe shoes

Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spilled material should be carefully collected using an absorbent material for liquids or by gently sweeping up solids to avoid dust generation. The collected waste and cleaning materials must be placed in a sealed, labeled container for hazardous waste disposal.

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 89104-59-6[1][2]
Molecular Formula C₂₀H₂₂O₅[1][3]
Molecular Weight 342.39 g/mol [3]
Appearance Powder[1]
Recommended Storage Store at -20°C for long-term stability

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Segregation and Collection

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

Step 2: Waste Labeling

  • All waste containers must be accurately labeled with the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Affix appropriate hazard symbols as required by your institution's safety protocols.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

IV. Experimental Protocol: Chemical Inactivation (General Guidance)

For situations where chemical inactivation is deemed necessary and permissible by institutional policy before final disposal, a method based on the degradation of structurally similar phenolic compounds can be considered. This is a general protocol and must be validated for this compound under controlled laboratory conditions before implementation.

Principle: Oxidative degradation using sodium hypochlorite (B82951) (bleach) can break down phenolic structures, potentially reducing their biological activity.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-8%)

  • Appropriate reaction vessel (e.g., glass beaker or flask)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Personal Protective Equipment (as listed in Section I)

Procedure:

  • In a chemical fume hood, prepare the this compound waste for treatment. If it is a solid, dissolve it in a suitable solvent that is miscible with water (e.g., ethanol (B145695) or DMSO) at a low concentration.

  • For aqueous solutions, ensure the pH is adjusted to be slightly alkaline (pH 8-9) to facilitate the reaction.

  • Slowly add an excess of sodium hypochlorite solution to the waste solution while stirring. A molar ratio of hypochlorite to the compound of at least 50:1 is suggested as a starting point for validation.[4]

  • Allow the reaction to proceed at room temperature for a minimum of 2 hours with continuous stirring. The reaction time may need to be optimized.

  • After the reaction period, check for the absence of the parent compound using an appropriate analytical method (e.g., HPLC, TLC).

  • Once degradation is confirmed, quench the excess sodium hypochlorite by slowly adding a sodium thiosulfate solution until the oxidizing activity is neutralized (can be tested with potassium iodide-starch paper).

  • The resulting solution should be neutralized to a pH between 6 and 8.

  • This treated solution must still be collected as hazardous chemical waste for final disposal.

V. Mandatory Visualizations: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_inactivation Chemical Inactivation (Optional) cluster_final_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Solid & Liquid Waste B->C D Use Labeled, Sealed Containers C->D E Dissolve/Dilute Waste D->E Inactivation Path J Store in Secure Area D->J Direct Disposal F Add Excess Sodium Hypochlorite E->F G React for >2 hours F->G H Quench & Neutralize G->H I Collect as Hazardous Waste H->I I->J K Contact EHS for Pickup J->K L Professional Disposal K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 4-O-Demethylisokadsurenin D, a bioactive lignan (B3055560) isolated from Piper kadsura.[1] Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks. The information is based on available safety data sheets and general best practices for handling potent bioactive compounds.

Hazard Identification and Classification

This compound is classified with several potential hazards that necessitate careful handling. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent accidental exposure. The following PPE should be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear chemical impermeable gloves (e.g., nitrile or neoprene).[2] Inspect gloves prior to use and change them frequently, especially if contaminated.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against dust particles and splashes.
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood.[2] If working outside a fume hood or if dust formation is likely, a respirator is necessary to avoid inhalation.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect the skin and clothing from contamination.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Prepare Solutions in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 emergency1 Spill Containment handle2->emergency1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 emergency2 First Aid

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] If skin irritation occurs, seek medical advice.

  • Eye Contact : Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

Spill and Disposal Plan

  • Spills : In case of a spill, avoid dust formation.[2] Evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection.[2] Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.